(4-Bromo-2-chlorophenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVZCDJJABVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656359 | |
| Record name | (4-Bromo-2-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185315-48-4 | |
| Record name | (4-Bromo-2-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-2-chlorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Foreword: Establishing Analytical Trust in Pharmaceutical Intermediates
An In-depth Technical Guide to the Structural Analysis of (4-Bromo-2-chlorophenyl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final active pharmaceutical ingredient (API) is paved with rigorous analytical checkpoints. The structural integrity of each building block is not a matter of academic curiosity but a cornerstone of drug safety and efficacy. This compound, a versatile substituted benzyl alcohol, is a frequent player in the synthesis of complex therapeutic agents. Its specific substitution pattern—a bromine at position 4 and a chlorine at position 2—offers a distinct chemical handle for molecular elaboration. However, this same specificity demands an unambiguous and robust analytical confirmation. Isomers can exhibit vastly different reactivities and lead to unwanted side products, making definitive structural elucidation a critical quality attribute.
This guide is structured to mirror a logical, field-proven analytical workflow. We begin with foundational identity and purity checks and progress to sophisticated spectroscopic techniques that, when used in concert, provide an irrefutable structural portrait. Each step is presented not merely as a protocol but as a component of a self-validating analytical system, explaining the causality behind methodological choices to build a complete and trustworthy data package.
Part 1: Foundational Identity and Purity Assessment
Before delving into complex structural details, the foundational identity and purity of the material must be confirmed. This initial phase serves as a crucial gatekeeper in the analytical process.
Physicochemical Characterization
The first point of verification involves matching the bulk properties of the substance to established reference values. These parameters provide a rapid, albeit low-resolution, confirmation of identity.
Table 1: Key Physicochemical Properties of this compound
| Property | Expected Value | Authoritative Source |
| Molecular Formula | C₇H₆BrClO | PubChem[1], Guidechem[2] |
| Molecular Weight | 221.48 g/mol | Sigma-Aldrich |
| Monoisotopic Mass | 219.92906 Da | PubChem[1] |
| Appearance | White to off-white solid | Varies by commercial supplier |
| CAS Number | 185315-48-4 | Sigma-Aldrich, Guidechem[2] |
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of non-volatile organic compounds. For this compound, a reverse-phase method is optimal.
Expertise & Rationale: The use of a C18 stationary phase is dictated by the moderate polarity of the analyte. The phenyl ring and halogens provide hydrophobicity, while the hydroxyl group imparts polarity, making it well-suited for retention on a non-polar C18 column. A mobile phase of methanol and water provides the necessary polarity range to elute the compound with a good peak shape and within a reasonable timeframe. UV detection is highly effective due to the strong absorbance of the aromatic ring.
Experimental Protocol: Reverse-Phase HPLC for Purity Assessment
-
System Preparation: Equilibrate an HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with the mobile phase.
-
Mobile Phase: Prepare an isocratic mobile phase of Methanol:Water (75:25, v/v). Degas thoroughly using sonication or vacuum filtration.
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1.0 mg/mL. Create a working solution by diluting this to 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (captures the primary electronic transitions of the substituted benzene ring)
-
-
Data Analysis: Inject the sample. Purity is calculated based on the area percent of the principal peak relative to the total area of all observed peaks. The system suitability should be verified by ensuring adequate theoretical plates and a low tailing factor for the main peak.
Diagram 1: HPLC Purity Workflow
Caption: A streamlined workflow for determining the purity of this compound via HPLC.
Part 2: Unambiguous Structural Elucidation
With purity established, the focus shifts to techniques that probe the molecular structure at an atomic level.
Molecular Weight and Isotopic Pattern Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule, serving as a definitive confirmation of its elemental composition. For halogenated compounds, MS offers a unique and powerful validation through the natural isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).
Trustworthiness through Isotopic Signature: The presence of one bromine and one chlorine atom creates a highly characteristic "M, M+2, M+4" isotopic cluster. The relative intensities of these peaks are predictable and serve as a high-confidence fingerprint. Any deviation from this pattern would immediately cast doubt on the structure. Electrospray ionization in positive mode (ESI+) is a soft ionization technique that is ideal for observing the protonated molecular ion, [M+H]⁺.
Predicted Isotopic Distribution for the [M+H]⁺ Ion of C₇H₆BrClO:
| Ion | m/z (Calculated) | Relative Abundance | Isotopic Composition |
| [M+H]⁺ | 220.9363 | 100.0% | ⁷⁹Br, ³⁵Cl |
| [M+2+H]⁺ | 222.9343 | 130.4% | ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl |
| [M+4+H]⁺ | 224.9322 | 32.4% | ⁸¹Br, ³⁷Cl |
Note: Data derived from theoretical predictions consistent with information available from sources like PubChem.[1]
Diagram 2: Logical Relationship of MS Isotopic Peaks
Caption: The characteristic M, M+2, M+4 isotopic pattern generated by one Br and one Cl atom.
Definitive Connectivity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise atomic connectivity and substitution pattern of a molecule in solution. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete structural assignment.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the key diagnostic signals are in the aromatic region.
-
Aromatic Region (δ 7.0-8.0 ppm): The 1,2,4-trisubstituted pattern gives rise to three distinct aromatic protons.
-
H6: Expected to be a doublet (d), coupled only to H5. Its chemical shift will be downfield due to the proximity of the electron-withdrawing chlorine atom.
-
H5: Expected to be a doublet of doublets (dd), coupled to both H6 and H3.
-
H3: Expected to be a doublet (d), coupled only to H5.
-
-
Methylene Protons (-CH₂OH, δ ~4.7 ppm): These two protons are chemically equivalent and appear as a singlet. In very pure, dry solvents, coupling to the hydroxyl proton may be observed, resulting in a doublet.
-
Hydroxyl Proton (-OH, variable): Appears as a broad singlet. Its chemical shift is highly dependent on concentration and solvent. A D₂O exchange experiment can be performed to confirm this signal, as the proton will be replaced by deuterium, causing the signal to disappear.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.
-
Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected. The carbons directly attached to the halogens (C-Cl and C-Br) can be identified by their characteristic chemical shifts and reduced peak intensity.
-
Methylene Carbon (-CH₂OH, δ ~60-65 ppm): One signal in the aliphatic region confirms the presence of the benzylic alcohol carbon.
2D NMR (COSY & HSQC): Unambiguous Assignment
-
COSY (Correlation Spectroscopy): Creates cross-peaks between protons that are coupled to each other. This experiment would definitively link H6 to H5, and H5 to H3, confirming their positions on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of the protonated aromatic carbons (C3, C5, C6) and the methylene carbon.
Functional Group Verification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Expected Intensity | Functional Group Confirmed |
| O-H Stretch | 3600 - 3200 | Strong, Broad | Alcohol (-OH) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Aromatic Ring |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Methylene (-CH₂) |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Aromatic Ring |
| C-O Stretch | 1260 - 1000 | Strong | Primary Alcohol |
| C-Cl Stretch | 850 - 750 | Strong | Chloro-substituent |
| C-Br Stretch | 680 - 515 | Strong | Bromo-substituent |
Part 3: The Gold Standard: X-ray Crystallography
For absolute proof of structure, particularly the conformation in the solid state, single-crystal X-ray crystallography is the definitive method.[3] While not typically employed for routine intermediate analysis due to the requirement of high-quality crystals, it provides an unambiguous 3D map of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.[3] Should any ambiguity remain after spectroscopic analysis, or if the solid-state structure is of particular interest for process development, this technique provides the final, authoritative answer.
Conclusion: A Triad of Analytical Certainty
The structural analysis of this compound is a case study in building analytical certainty through a multi-technique approach. The triad of chromatography , mass spectrometry , and NMR spectroscopy forms a robust and self-validating workflow. HPLC establishes the purity of the analyte being studied. Mass spectrometry confirms the elemental composition and provides a unique isotopic signature. Finally, NMR spectroscopy delivers the definitive blueprint of atomic connectivity, unambiguously confirming the 1,2,4-substitution pattern that defines the molecule's identity. Complemented by FTIR for functional group verification, this comprehensive strategy ensures that the material proceeding to the next stage of synthesis is precisely the molecule it is intended to be, upholding the principles of quality and safety that are paramount in pharmaceutical development.
References
chemical reactivity of (4-Bromo-2-chlorophenyl)methanol
An In-Depth Technical Guide to the Chemical Reactivity of (4-Bromo-2-chlorophenyl)methanol
Abstract
This compound, a di-halogenated benzyl alcohol derivative, serves as a highly versatile and strategic intermediate in modern organic synthesis. Its chemical architecture, featuring a primary alcohol and two distinct halogen atoms (bromine and chlorine) on the aromatic ring, offers a unique platform for sequential and selective functionalization. This technical guide provides a comprehensive exploration of the synthesis and , intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the core reactions involving its hydroxyl group and the differential reactivity of its carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and data-driven summaries are presented to empower scientists to leverage this building block for the construction of complex molecular targets.
Introduction: A Building Block of Strategic Importance
Halogenated benzyl alcohols are foundational intermediates in synthetic organic chemistry, providing robust handles for a wide array of chemical transformations.[1] this compound (CAS No. 185315-48-4) is of particular interest due to its trifunctional nature.[2] The molecule possesses three key reactive sites:
-
A nucleophilic primary hydroxyl group.
-
A reactive carbon-bromine (C-Br) bond.
-
A more robust carbon-chlorine (C-Cl) bond.
This distinct arrangement facilitates orthogonal reactivity , a powerful synthetic strategy that allows for the selective modification of one functional group in the presence of others.[1] The C-Br bond is significantly more reactive than the C-Cl bond in many standard transformations, most notably palladium-catalyzed cross-coupling reactions. This predictable difference in reactivity enables chemists to perform stepwise modifications, first at the bromine-substituted position and subsequently at the chlorine-substituted position, allowing for the controlled and precise assembly of complex molecular architectures. This attribute makes this compound a valuable precursor for pharmaceuticals, agrochemicals, and novel organic materials.[1][3]
Physicochemical Properties
| Property | Value |
| CAS Number | 185315-48-4[1] |
| Molecular Formula | C₇H₆BrClO[1][4] |
| Molecular Weight | 221.48 g/mol [1] |
| Physical Form | Solid[1] |
Synthesis of this compound
The most common and direct route to this compound is through the reduction of its corresponding aldehyde, 4-bromo-2-chlorobenzaldehyde. This transformation is typically achieved with high efficiency using standard reducing agents.
Workflow for Synthesis via Reduction
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 4-Bromo-2-chlorobenzaldehyde
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-chlorobenzaldehyde (1.0 eq).
-
Dissolution: Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C. The choice of NaBH₄ is strategic; it is a mild and selective reducing agent for aldehydes and ketones, which will not affect the halogen substituents.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Work-up: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is acidic (~pH 4-5) to neutralize excess NaBH₄ and decompose the borate ester complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary to yield pure this compound.
Reactivity of the Hydroxyl Group
The primary alcohol moiety is a key site for functional group interconversion, allowing for its transformation into aldehydes, ethers, and esters.
Caption: Key reactions involving the hydroxyl group of the title compound.
Oxidation to 4-Bromo-2-chlorobenzaldehyde
The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation. This aldehyde is a valuable intermediate for further reactions such as Wittig reactions, reductive aminations, or as a substrate in its own right.
-
Causality of Reagent Choice: Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂) are preferred. Stronger oxidants like potassium permanganate (KMnO₄) or chromic acid could over-oxidize the product to the carboxylic acid. MnO₂ is particularly effective for oxidizing benzylic alcohols chemoselectively.
Etherification
The formation of an ether linkage is commonly used to install protecting groups or to synthesize molecules with specific physicochemical properties. The Williamson ether synthesis is a classic and reliable method.
-
Experimental Rationale: The reaction proceeds via an Sₙ2 mechanism. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the ether. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are used to solvate the cation and prevent protonation of the highly basic alkoxide intermediate.
Esterification
Esterification is crucial for synthesizing prodrugs, fragrances, and polymeric materials.[5] The reaction of the alcohol with a carboxylic acid or, more commonly, a more reactive acid derivative like an acid chloride or anhydride, yields the corresponding ester.[3]
-
Experimental Rationale: When using an acid chloride, a non-nucleophilic base like pyridine or triethylamine is added to neutralize the HCl byproduct generated during the reaction.[3] This prevents protonation of the starting alcohol and drives the reaction to completion. The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) or chloroform.[3]
Reactivity of the Carbon-Halogen Bonds
The presence of two different halogens is the most synthetically valuable feature of this compound. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). This differential reactivity is the cornerstone of selective cross-coupling reactions.[1]
Caption: Selective palladium-catalyzed cross-coupling at the C-Br position.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, linking an aryl halide with an organoboron species.[6][7] For this compound, this reaction can be performed with high selectivity at the C-Br position.
-
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond, which is kinetically favored over the stronger C-Cl bond. Following transmetalation with the activated boronic acid and reductive elimination, the C-C coupled product is released, and the Pd(0) catalyst is regenerated.
-
Trustworthiness of Protocol: The choice of ligand, base, and solvent is critical for a successful and selective reaction. Phosphine ligands like PPh₃ or more advanced biaryl phosphines (e.g., SPhos, XPhos) stabilize the palladium catalyst. An aqueous base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[8][9]
Quantitative Data: Representative Suzuki-Miyaura Reactions
| Boronic Acid | Product | Catalyst System | Yield (%) |
| Phenylboronic acid | (2-Chloro-4-phenylphenyl)methanol | Pd(PPh₃)₄ / K₂CO₃ | >85% |
| 4-Methoxyphenylboronic acid | (2-Chloro-4-(4-methoxyphenyl)phenyl)methanol | Pd(dppf)Cl₂ / Cs₂CO₃ | >90% |
| Thiophene-3-boronic acid | (2-Chloro-4-(thiophen-3-yl)phenyl)methanol | Pd(PPh₃)₄ / K₃PO₄ | ~75%[8] |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) followed by a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to obtain the arylated product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[10][11] Similar to the Suzuki coupling, this reaction proceeds selectively at the C-Br bond of this compound.
-
Expertise in Application: This reaction is invaluable in medicinal chemistry for the synthesis of aryl amines, which are common motifs in drug molecules.[12] The choice of ligand is crucial and often dictates the scope of the reaction. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required for efficient coupling, especially with less nucleophilic amines or more challenging aryl chlorides.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) is typically used to deprotonate the amine, facilitating its coordination to the palladium center.[11][12]
Applications in Multi-Step Synthesis
The orthogonal reactivity of this compound makes it an ideal starting point for the synthesis of complex, polysubstituted aromatic compounds. A typical synthetic strategy involves:
-
Initial Functionalization: Performing a selective Suzuki or Buchwald-Hartwig reaction at the C-Br position.
-
Modification of the Alcohol: Protecting, oxidizing, or converting the hydroxyl group to another functional group.
-
Second Functionalization: Subjecting the remaining C-Cl bond to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, stronger catalyst system) to install a third point of diversity.
This stepwise approach provides a high degree of control and flexibility, enabling the efficient construction of molecular libraries for drug discovery and the synthesis of precisely defined materials.
Summary and Outlook
This compound is a powerful and versatile building block in modern organic synthesis. Its value lies in the predictable and differential reactivity of its three functional sites. The hydroxyl group allows for standard transformations into ethers, esters, and aldehydes, while the hierarchical reactivity of the C-Br and C-Cl bonds enables selective, stepwise palladium-catalyzed cross-coupling reactions. This guide has outlined the fundamental principles of its reactivity, supported by practical experimental protocols and mechanistic rationale. As the demand for complex and precisely substituted aromatic molecules continues to grow in pharmaceuticals and materials science, the strategic application of intermediates like this compound will remain a cornerstone of synthetic innovation.
References
- 1. This compound | 185315-48-4 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H6BrClO) [pubchemlite.lcsb.uni.lu]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
The Synthetic Versatility of (4-Bromo-2-chlorophenyl)methanol: A Technical Guide for Advanced Organic Synthesis
Introduction: A Multifaceted Building Block for Modern Chemistry
In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic use of polyfunctionalized aromatic compounds is paramount. (4-Bromo-2-chlorophenyl)methanol emerges as a highly valuable and versatile building block, offering a unique convergence of reactive sites that can be selectively addressed to construct complex molecular architectures. Its structure, featuring a primary benzylic alcohol and two distinct halogen atoms—bromo and chloro—on the phenyl ring, provides a rich platform for a diverse array of chemical transformations.
This technical guide provides an in-depth exploration of the potential applications of this compound in organic synthesis. We will delve into its preparation and subsequent utility in key synthetic operations, including oxidation, etherification, and regioselective cross-coupling reactions. The discussion will be grounded in mechanistic principles and supported by detailed experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the full synthetic potential of this important intermediate. The strategic placement of the bromo and chloro substituents allows for sequential and controlled functionalization, a critical advantage in the multi-step synthesis of high-value molecules.
Synthesis of this compound
The most direct and reliable laboratory-scale synthesis of this compound involves the chemoselective reduction of the corresponding aldehyde, 4-bromo-2-chlorobenzaldehyde. This precursor can be synthesized via several routes, including the direct bromination of 2-chlorobenzaldehyde[1]. The reduction of the aldehyde to the primary alcohol is a robust and high-yielding transformation, commonly achieved using mild reducing agents such as sodium borohydride (NaBH₄).
The choice of sodium borohydride is predicated on its excellent functional group tolerance; it selectively reduces aldehydes and ketones without affecting the aryl halides, ensuring the integrity of the bromo and chloro substituents critical for subsequent reactions. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
Experimental Protocol: Reduction of 4-Bromo-2-chlorobenzaldehyde
Materials:
-
4-Bromo-2-chlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-chlorobenzaldehyde (1.0 eq.) in methanol (approximately 0.2 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is slightly acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction (3x).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by silica gel column chromatography if necessary.
References
An In-depth Technical Guide to (4-Bromo-2-chlorophenyl)methanol: From Synthesis to its Role as a Key Pharmaceutical Building Block
Audience: Researchers, scientists, and drug development professionals.
Abstract
(4-Bromo-2-chlorophenyl)methanol has emerged as a significant intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its value lies in the strategic placement of bromo and chloro substituents on the phenyl ring, which allows for selective functionalization and serves as a crucial structural motif in several biologically active compounds. This guide provides a comprehensive overview of the historical context of diarylmethanol synthesis, detailed protocols for the preparation of this compound, and an exploration of its application as a key building block in the development of modern therapeutics.
Introduction: The Diarylmethanol Motif in Drug Discovery
The diarylmethanol core is a privileged scaffold in medicinal chemistry, forming the central structural element in a wide array of therapeutic agents. This motif is particularly prevalent in antihistamines, anticholinergics, and other neuroactive drugs. The development of synthetic methodologies to access these structures has been a continuous area of research. Early approaches often relied on the addition of organometallic reagents, such as Grignard reagents, to aromatic aldehydes.[1][2] More recent advancements have focused on catalytic and highly enantioselective methods to produce chiral diarylmethanols, which are often required for optimal pharmacological activity.[3][4] The evolution of these synthetic techniques has enabled the efficient production of increasingly complex diarylmethanol derivatives, including this compound.
The Emergence of this compound as a Key Building Block
A direct historical account of the initial "discovery" of this compound is not prominent in the scientific literature. Instead, its significance arose with the development of complex pharmaceutical agents where its specific substitution pattern proved advantageous. The presence of both a bromine and a chlorine atom on the phenyl ring offers distinct opportunities for further chemical modification through various cross-coupling reactions, while the methanol group provides a handle for esterification, etherification, or conversion to other functional groups.
The utility of the 4-bromophenyl moiety is evident in the structure of the dual endothelin receptor antagonist, Macitentan.[5] Similarly, the bromochlorophenyl scaffold is a key component in the synthesis of intermediates for SGLT2 inhibitors like Dapagliflozin.[6][7] The demand for these and other complex therapeutics has driven the need for reliable and scalable syntheses of key building blocks like this compound.
Synthesis of this compound: A Detailed Protocol and Mechanistic Insight
The most direct and widely applicable method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-bromo-2-chlorobenzaldehyde. This transformation is typically achieved with high efficiency using common reducing agents.
Primary Synthetic Route: Reduction of 4-Bromo-2-chlorobenzaldehyde
The reduction of the aldehyde to the primary alcohol is a fundamental transformation in organic synthesis. For this specific substrate, sodium borohydride (NaBH₄) is an excellent choice of reducing agent due to its selectivity for aldehydes and ketones, its operational simplicity, and its relatively mild reaction conditions.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-chlorobenzaldehyde (1.0 equivalent) and dissolve it in a suitable solvent, such as methanol or ethanol, at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is done to moderate the initial exothermic reaction upon addition of the reducing agent.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise to the stirred solution. The slow addition helps to control the reaction rate and prevent excessive foaming.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add a dilute aqueous acid solution (e.g., 1 M HCl) to quench the excess NaBH₄ and any borate esters formed. This should be done cautiously as hydrogen gas is evolved.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by silica gel column chromatography or recrystallization to obtain the final product of high purity.
Causality Behind Experimental Choices:
-
Choice of Solvent: Methanol or ethanol are good solvents for both the aldehyde and sodium borohydride, facilitating a homogeneous reaction.
-
Stoichiometry of NaBH₄: A slight excess of the reducing agent is often used to ensure complete conversion of the starting material.
-
Temperature Control: Initial cooling to 0 °C is crucial for managing the exothermicity of the hydride addition to the carbonyl group, preventing potential side reactions.
Quantitative Data for the Reduction of 4-Bromo-2-chlorobenzaldehyde
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2-chlorobenzaldehyde | [8][9] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [7] |
| Solvent | Methanol or Ethanol | [7] |
| Reaction Temperature | 0 °C to Room Temperature | [7] |
| Reaction Time | 1-2 hours | |
| Typical Yield | >90% |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Synthesis of the Precursor: 4-Bromo-2-chlorobenzaldehyde
The starting material, 4-bromo-2-chlorobenzaldehyde, can be synthesized from 4-bromo-2-chlorobenzoic acid. This typically involves a two-step process where the carboxylic acid is first converted to an acid chloride, followed by reduction to the aldehyde.[8] Alternatively, it can be prepared through electrophilic bromination of 2-chlorobenzaldehyde.
Applications in the Synthesis of Biologically Active Molecules
The strategic placement of the halogen atoms and the hydroxyl group makes this compound a valuable precursor for more complex molecular architectures.
Case Study: A Key Structural Element in Endothelin Receptor Antagonists
Endothelin receptor antagonists are a class of drugs used to treat pulmonary arterial hypertension.[10][11] Macitentan is a potent, orally active dual endothelin receptor antagonist.[5] The structure of Macitentan features a 5-(4-bromophenyl)pyrimidine core. While the synthesis of Macitentan does not directly start from this compound, the 4-bromophenyl group is a critical pharmacophore. The synthesis of analogs or related compounds could utilize this compound as a starting point for introducing the required substituted phenyl ring.
Caption: Conceptual pathway for utilizing the title compound in drug synthesis.
Case Study: Precursor for SGLT2 Inhibitor Intermediates
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[7][12] The synthesis of Dapagliflozin involves an intermediate, 5-bromo-2-chloro-4'-ethoxydiphenylmethane.[6] This intermediate, while not a direct derivative of this compound, shares the core bromochlorophenyl structure. Synthetic routes to this and related intermediates could be devised starting from this compound, for example, through conversion of the methanol to a benzylic halide followed by a Friedel-Crafts alkylation or a cross-coupling reaction.
Conclusion
This compound stands as a testament to the importance of well-designed building blocks in modern organic synthesis. While its own "discovery" is not a singular event, its emergence as a key intermediate is intrinsically linked to the development of complex and important pharmaceutical agents. Its straightforward synthesis from readily available precursors, combined with the versatile reactivity of its functional groups, ensures its continued relevance for researchers and scientists in the field of drug development and medicinal chemistry.
References
- 1. Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. nbinno.com [nbinno.com]
- 7. ias.ac.in [ias.ac.in]
- 8. 4-Bromo-2-chlorobenzaldehyde | 158435-41-7 | Benchchem [benchchem.com]
- 9. 4-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 14109109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Endothelin Receptor Antagonists: An Overview of Their Synthesis and Structure-Activity Relationship | Bentham Science [eurekaselect.com]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Deployment of (4-Bromo-2-chlorophenyl)methanol in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Understated Importance of Dihalogenated Scaffolds
In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of novel therapeutic agents. Among the vast arsenal of available synthons, halogenated aromatic compounds hold a place of distinction. Their utility extends far beyond their role as simple structural components; the presence and positioning of halogen atoms profoundly influence a molecule's physicochemical properties, metabolic stability, and, most critically, its binding affinity to biological targets.[1] This guide focuses on a particularly versatile yet often overlooked building block: (4-Bromo-2-chlorophenyl)methanol .
The strategic disposition of two different halogen atoms—bromine and chlorine—on the phenyl ring imparts a unique reactivity profile to this molecule.[1] This "orthogonal" reactivity, where one halogen can be selectively functionalized in the presence of the other, provides medicinal chemists with a powerful tool for the stepwise and controlled elaboration of molecular complexity.[1] This guide will provide an in-depth exploration of the synthesis, properties, and strategic applications of this compound, offering both foundational knowledge and field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Attributes
A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 185315-48-4 | [2][3] |
| Molecular Formula | C₇H₆BrClO | [2][4] |
| Molecular Weight | 221.48 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents |
The molecule's structure, featuring a hydroxymethyl group and two distinct halogen substituents on the aromatic ring, is the source of its synthetic versatility. The hydroxyl group serves as a handle for esterification, etherification, or conversion to a leaving group, while the bromine and chlorine atoms are prime sites for metal-catalyzed cross-coupling reactions.
Synthesis of this compound: A Reliable Protocol
The most common and reliable method for the preparation of this compound is the selective reduction of the corresponding aldehyde, 4-bromo-2-chlorobenzaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Experimental Protocol: Reduction of 4-Bromo-2-chlorobenzaldehyde
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
4-Bromo-2-chlorobenzaldehyde (1.0 eq)
-
Methanol (sufficient to dissolve the aldehyde)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-chlorobenzaldehyde in methanol. Cool the solution to 0 °C using an ice bath.
-
Reduction: While stirring, slowly add sodium borohydride in small portions. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
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} } Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry: A Building Block of Strategic Importance
The true value of this compound lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. Its utility stems from two key features: the reactive hydroxyl group and the differentially reactive halogen substituents.
Orthogonal Reactivity in Cross-Coupling Reactions
The C-Br and C-Cl bonds on the aromatic ring exhibit different reactivities in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This difference in reactivity allows for the selective functionalization at the 4-position (bromine) while leaving the 2-position (chlorine) untouched for subsequent transformations.
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} } Caption: Orthogonal reactivity in sequential Suzuki couplings.
This stepwise functionalization is a powerful strategy for building molecular diversity and accessing complex scaffolds that would be difficult to synthesize through other means.
Case Study: Synthesis of Biologically Active Derivatives
Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[5] For instance, bromophenol derivatives have shown potential as antioxidant and anticancer agents.[3][6] The core scaffold can be elaborated into more complex structures, such as pyrazine-carboxamides, which have been explored for their antibacterial activities.[7]
Illustrative Synthetic Scheme: Elaboration via Suzuki Coupling
The following is a representative, albeit generalized, protocol for a Suzuki-Miyaura cross-coupling reaction using a derivative of this compound.
Materials:
-
(4-Bromo-2-chlorophenyl)-derived substrate (e.g., ester or ether) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk tube under an inert atmosphere, add the (4-Bromo-2-chlorophenyl)-derived substrate, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent mixture to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the desired coupled product.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique pattern of dihalogenation provides a platform for selective, stepwise functionalization, enabling the efficient synthesis of complex molecular architectures. The principles of orthogonal reactivity demonstrated by this compound are a cornerstone of modern synthetic strategy. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly critical role in the discovery of the next generation of therapeutic agents.
References
Methodological & Application
Protocol for Selective Suzuki-Miyaura Coupling Using (4-Bromo-2-chlorophenyl)methanol: A Guide to Chemoselective C-C Bond Formation
An Application Note for Researchers and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol and technical guide for the selective Suzuki-Miyaura coupling of (4-Bromo-2-chlorophenyl)methanol. This substrate presents a unique challenge and opportunity due to the presence of two distinct halogen atoms, bromine and chlorine. By carefully controlling reaction conditions, one can achieve chemoselective coupling at the more reactive C-Br bond, preserving the C-Cl bond for subsequent transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize complex biaryl methanol scaffolds, which are prevalent in medicinal chemistry and materials science.
Introduction: The Principle of Chemoselectivity
The power of palladium-catalyzed cross-coupling reactions lies in their ability to selectively form bonds. When a substrate contains multiple potential reaction sites, as in this compound, the reaction's outcome is dictated by the relative reactivity of these sites. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in the Suzuki-Miyaura catalytic cycle.[3] The reactivity of aryl halides in this step follows a well-established trend: I > Br > OTf >> Cl.[3][4]
This significant reactivity difference between the carbon-bromine and carbon-chlorine bonds is the foundation for the selective protocol described herein. Under standard conditions with appropriate palladium catalysts and ligands, the Pd(0) complex will preferentially undergo oxidative addition into the C-Br bond, leaving the more inert C-Cl bond untouched. This allows for the synthesis of a mono-arylated product, which can serve as a versatile intermediate for further diversification by targeting the remaining chlorine atom under more forcing conditions if desired.[5]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][6] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[1][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol is designed for the selective mono-arylation of this compound at the bromide position.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-3 mol%)
-
Ligand (if using Pd(OAc)₂): SPhos (4 mol%) or other suitable Buchwald ligand.[8]
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[9]
-
Solvent: 1,4-Dioxane/Water (4:1 or 5:1 mixture) or Toluene/Water[1][6]
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc) for extraction
-
Hexanes for extraction and chromatography
-
Silica Gel for column chromatography
-
Inert Gas: High-purity Argon or Nitrogen
Step-by-Step Procedure
The following workflow outlines the critical steps from reaction setup to product purification.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (4-Bromo-2-chlorophenyl)methanol in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of (4-Bromo-2-chlorophenyl)methanol
This compound is a key bifunctional building block in modern synthetic chemistry, particularly for the construction of complex molecular architectures in drug discovery and materials science. Its utility stems from the presence of three distinct functional handles: a reactive bromophenyl group, a more robust chlorophenyl moiety, and a versatile benzylic alcohol. This unique combination allows for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse substituents. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is central to its application, with the C-Br bond being significantly more susceptible to oxidative addition to a palladium(0) catalyst. This inherent chemoselectivity allows for the initial coupling at the 4-position, leaving the 2-position available for subsequent transformations.
This guide provides an in-depth exploration of the application of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The protocols detailed herein are designed to serve as a practical resource for researchers, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices.
Core Principle: Chemoselectivity in Palladium Catalysis
The successful application of this compound in sequential cross-coupling strategies hinges on the principle of chemoselectivity. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend: I > Br > OTf > Cl.[1][2] This predictable reactivity profile is a cornerstone of modern organic synthesis, allowing for the selective functionalization of polyhalogenated substrates. In the case of this compound, the significantly weaker C-Br bond ensures that the initial cross-coupling reaction will overwhelmingly occur at the bromine-bearing carbon.
Caption: Chemoselective cross-coupling of this compound.
The Role of the Hydroxymethyl Group: To Protect or Not to Protect?
A critical consideration when employing this compound is the fate of the benzylic alcohol functionality. In many instances, particularly in Suzuki-Miyaura and Heck reactions, the unprotected hydroxyl group is well-tolerated.[3] However, under certain conditions, especially with strong bases used in Sonogashira and Buchwald-Hartwig reactions, deprotonation of the alcohol can occur. This may lead to side reactions or interference with the catalytic cycle. While direct palladium-catalyzed coupling of benzyl alcohols via C-O activation is known, it typically requires specific conditions that are distinct from the C-X coupling pathways described here.[4][5][6][7]
For the protocols provided below, the hydroxymethyl group is left unprotected, which is often feasible and simplifies the synthetic route. However, should side reactions or low yields be observed, protection of the alcohol as a benzyl ether or a silyl ether may be necessary.[8] Deprotection can typically be achieved under mild conditions, such as hydrogenolysis for benzyl ethers or fluoride-mediated cleavage for silyl ethers.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[9] The reaction of this compound with various arylboronic acids provides a straightforward route to substituted (2-chloro-[1,1'-biphenyl]-4-yl)methanol derivatives.
Protocol: Synthesis of (2-Chloro-[1,1'-biphenyl]-4-yl)methanol
This protocol describes the selective coupling of this compound with phenylboronic acid.
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ. |
| Ligand (if using Pd(OAc)₂) | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination steps. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Essential for the transmetalation step. K₃PO₄ is often effective for less reactive substrates. |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | Biphasic solvent systems are common for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient to promote catalysis without significant decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (2-chloro-[1,1'-biphenyl]-4-yl)methanol.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Application in Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11] This reaction provides a powerful method for the formation of C-C bonds and is particularly useful for the synthesis of styrenyl derivatives from this compound.
Protocol: Synthesis of (2-Chloro-4-vinylphenyl)methanol
This protocol outlines the reaction of this compound with styrene.
Table 2: Reaction Parameters for Heck Reaction
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective Pd(II) precatalyst. |
| Ligand | PPh₃ (2-10 mol%) or P(o-tolyl)₃ (2-10 mol%) | Triarylphosphines are standard ligands for the Heck reaction. |
| Base | Et₃N or K₂CO₃ (1.5-2.5 equivalents) | A base is required to regenerate the Pd(0) catalyst at the end of the catalytic cycle. |
| Solvent | DMF, Acetonitrile, or Toluene | Polar aprotic solvents are typically used. |
| Temperature | 100-120 °C | Higher temperatures are often necessary for the Heck reaction compared to Suzuki coupling. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |
Step-by-Step Methodology:
-
In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add styrene (1.5 mmol, 1.5 equiv.) and Et₃N (2.0 mmol, 2.0 equiv.).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat the mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL) to remove DMF and triethylammonium salts.
-
Wash the organic layer with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield (2-chloro-4-vinylphenyl)methanol.
Application in Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[12][13][14][15] This reaction is highly valuable for the synthesis of arylalkynes.
Protocol: Synthesis of (2-Chloro-4-(phenylethynyl)phenyl)methanol
This protocol describes the coupling of this compound with phenylacetylene.
Table 3: Reaction Parameters for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | A standard and effective catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI (2-5 mol%) | Co-catalyst that is crucial for the activation of the alkyne. |
| Base | Et₃N or Diisopropylamine (2-4 equivalents) | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Anhydrous conditions are important. |
| Temperature | Room Temperature to 60 °C | The reaction is often feasible at or near room temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative homocoupling of the alkyne (Glaser coupling). |
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and Et₃N (3.0 mmol, 3.0 equiv.) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (30 mL).
-
Wash the organic solution with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain (2-chloro-4-(phenylethynyl)phenyl)methanol.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16][17][18] It is a powerful tool for the synthesis of arylamines from aryl halides.
Protocol: Synthesis of (4-Amino-2-chlorophenyl)methanol Derivatives
This protocol details the coupling of this compound with a secondary amine, such as morpholine.
Table 4: Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | Common Pd(0) and Pd(II) sources. |
| Ligand | XPhos, RuPhos, or BINAP (2-5 mol%) | Bulky, electron-rich biaryl phosphine ligands are crucial for this transformation. |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.5 equivalents) | A strong, non-nucleophilic base is required. NaOt-Bu is common, but K₃PO₄ can be used for base-sensitive substrates. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for catalyst and ligand stability. |
Step-by-Step Methodology:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.03 mmol, 3 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Add anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired aminated product.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The inherent chemoselectivity between the C-Br and C-Cl bonds allows for predictable and selective functionalization at the 4-position. The protocols provided in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for the synthesis of a wide array of complex molecules. While the benzylic alcohol can often be used without protection, researchers should be mindful of potential side reactions, particularly when employing strong bases, and consider protection-deprotection strategies if necessary. The strategic application of these methods will continue to empower chemists in the fields of drug discovery and materials science to construct novel molecular entities with precision and efficiency.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols: Selective Oxidation of (4-Bromo-2-chlorophenyl)methanol
Abstract
This document provides a comprehensive technical guide for the selective oxidation of (4-bromo-2-chlorophenyl)methanol to its corresponding aldehyde, 4-bromo-2-chlorobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals.[1] We present and compare several robust and widely adopted oxidation protocols, including those utilizing Dess-Martin periodinane (DMP), activated manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and a TEMPO-catalyzed system. The protocols are detailed with step-by-step instructions, and the rationale behind the choice of reagents and reaction conditions is thoroughly discussed. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for this specific chemical transformation.
Introduction: The Significance of 4-Bromo-2-chlorobenzaldehyde
4-Bromo-2-chlorobenzaldehyde is a key building block in organic synthesis. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the aromatic ring, along with the reactive aldehyde functionality, allows for a wide range of subsequent chemical modifications. This makes it a valuable precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The selective oxidation of the primary benzylic alcohol, this compound, to the aldehyde is a crucial transformation that requires careful selection of the oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.[2]
The choice of an appropriate oxidation method depends on several factors, including the scale of the reaction, the desired purity of the product, the sensitivity of other functional groups in the molecule, and considerations of cost, safety, and environmental impact. This guide will delve into the practical aspects of several well-established oxidation methods.
Overview of Oxidation Strategies
The selective oxidation of a primary benzylic alcohol to an aldehyde is a common yet sometimes challenging transformation in organic synthesis. A variety of reagents and catalytic systems have been developed to achieve this with high efficiency and selectivity. The core principle of these reactions involves the removal of two hydrogen atoms from the alcohol, one from the hydroxyl group and one from the carbon atom to which it is attached, to form a carbon-oxygen double bond.
This guide will focus on four distinct and reliable methods for the oxidation of this compound:
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method that is well-suited for small to medium-scale syntheses and for substrates with sensitive functional groups.[3][4]
-
Activated Manganese Dioxide (MnO₂) Oxidation: A classic and effective method for the oxidation of benzylic and allylic alcohols.[5][6][7] The reactivity of MnO₂ is highly dependent on its method of preparation and activation.
-
Pyridinium Chlorochromate (PCC) Oxidation: A widely used reagent for the selective oxidation of primary alcohols to aldehydes.[8][9] It is known for its reliability and generally good yields.
-
TEMPO-Catalyzed Oxidation: A modern and "greener" approach that utilizes a catalytic amount of the stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a stoichiometric co-oxidant.[10][11][12]
The following sections will provide detailed protocols for each of these methods, along with insights into their mechanisms and practical considerations.
Experimental Protocols
Method 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and efficient method for oxidizing primary alcohols to aldehydes.[4] The reaction proceeds under neutral conditions and at room temperature, making it compatible with a wide range of functional groups.[3]
Causality of Experimental Choices:
-
Dichloromethane (DCM) as Solvent: DCM is an excellent solvent for this reaction as it is relatively inert, has a low boiling point for easy removal, and effectively dissolves both the starting material and the DMP reagent.
-
Room Temperature: The reaction is typically fast and efficient at room temperature, avoiding the need for heating or cooling, which simplifies the experimental setup.
-
Sodium Bicarbonate in Work-up: The work-up procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts and to facilitate the removal of the spent iodine reagent.
Experimental Workflow:
Figure 1: Workflow for Dess-Martin Periodinane Oxidation.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-bromo-2-chlorobenzaldehyde.
Method 2: Activated Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide is a heterogeneous oxidant that is particularly effective for the selective oxidation of benzylic and allylic alcohols.[5][6][7] The reaction rate and efficiency are highly dependent on the activity of the MnO₂, which can vary significantly depending on its method of preparation.[6][13]
Causality of Experimental Choices:
-
Activated MnO₂: The use of "activated" MnO₂ is crucial. This form has a high surface area and the appropriate crystalline structure for efficient oxidation.[13]
-
Dichloromethane (DCM) or Chloroform (CHCl₃) as Solvent: These chlorinated solvents are commonly used as they are relatively inert and provide good solubility for the starting material.
-
Stirring at Room Temperature: The reaction is typically carried out at room temperature, although gentle heating may be required for less reactive substrates.
-
Filtration through Celite®: Since MnO₂ is a solid, the work-up involves filtering the reaction mixture through a pad of Celite® to remove the manganese salts and unreacted MnO₂.
Experimental Workflow:
Figure 2: Workflow for Activated Manganese Dioxide Oxidation.
Step-by-Step Protocol:
-
To a suspension of activated manganese dioxide (5-10 eq. by weight) in dichloromethane (DCM, 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add a solution of this compound (1.0 eq.) in DCM.
-
Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite®.
-
Wash the filter cake thoroughly with several portions of DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-bromo-2-chlorobenzaldehyde.
Method 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes.[8][9] The reaction is typically carried out in an anhydrous solvent to prevent over-oxidation to the carboxylic acid.[9]
Causality of Experimental Choices:
-
Anhydrous Dichloromethane (DCM): The use of an anhydrous solvent is critical to prevent the formation of the gem-diol from the aldehyde, which can be further oxidized to the carboxylic acid.
-
Celite® or Silica Gel: The addition of an adsorbent like Celite® or silica gel to the reaction mixture helps to prevent the formation of a tarry, difficult-to-handle precipitate of chromium byproducts.[14]
-
Filtration through a Plug of Silica Gel: The work-up involves filtering the reaction mixture through a short plug of silica gel to remove the chromium salts and other polar impurities.
Experimental Workflow:
Figure 3: Workflow for Pyridinium Chlorochromate Oxidation.
Step-by-Step Protocol:
-
To a suspension of pyridinium chlorochromate (PCC, 1.5 eq.) and Celite® (an equal weight to PCC) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
If necessary, purify the crude product further by silica gel column chromatography.
Method 4: TEMPO-Catalyzed Oxidation
This method represents a more environmentally friendly approach to oxidation, using a catalytic amount of TEMPO and a stoichiometric co-oxidant, such as sodium hypochlorite (bleach) or diacetoxyiodobenzene.[10][11][12] This protocol uses readily available household bleach as the terminal oxidant.
Causality of Experimental Choices:
-
TEMPO as a Catalyst: TEMPO is a stable radical that is oxidized to the active N-oxoammonium species, which in turn oxidizes the alcohol. The reduced form of TEMPO is then re-oxidized by the stoichiometric co-oxidant, completing the catalytic cycle.
-
Sodium Hypochlorite (Bleach) as Co-oxidant: Bleach is an inexpensive and readily available co-oxidant.
-
Biphasic System (DCM/Water): The reaction is often run in a biphasic system to facilitate the interaction of the organic substrate with the aqueous oxidant, often with the aid of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
-
Sodium Bicarbonate: The addition of sodium bicarbonate helps to maintain a slightly basic pH, which is optimal for this reaction.
Experimental Workflow:
Figure 4: Workflow for TEMPO-Catalyzed Oxidation.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), TEMPO (0.01-0.05 eq.), and potassium bromide (KBr, 0.1 eq.) in dichloromethane (DCM, 0.2 M).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, ~5-8%, 1.2 eq.) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary and Comparison
The choice of oxidation method will influence the reaction time, yield, and ease of purification. The following table provides a general comparison of the methods described.
| Method | Oxidizing Agent | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Dess-Martin Periodinane | DMP | 1-3 hours | 85-95% | Mild conditions, high selectivity, reliable.[3] | Expensive, potentially explosive.[3][15] |
| Activated Manganese Dioxide | MnO₂ | 4-24 hours | 70-90% | Inexpensive, easy work-up.[5] | Requires highly activated MnO₂, can be slow.[6] |
| Pyridinium Chlorochromate | PCC | 1-3 hours | 80-90% | Reliable, widely used.[8][16] | Toxic chromium waste, requires anhydrous conditions.[14] |
| TEMPO-Catalyzed | TEMPO/NaOCl | 1-4 hours | 80-95% | Catalytic, environmentally friendlier.[10][11] | Can be sensitive to reaction conditions. |
Conclusion
The selective oxidation of this compound to 4-bromo-2-chlorobenzaldehyde can be achieved with high efficiency using several established methods. The choice of the optimal protocol depends on the specific requirements of the synthesis. For small-scale, high-purity applications where cost is not a primary concern, Dess-Martin periodinane offers excellent results. For larger-scale syntheses where cost and ease of work-up are important, activated manganese dioxide is a viable option, provided a reliable source of the activated reagent is available. PCC remains a robust and widely practiced method, although considerations regarding chromium waste must be taken into account. The TEMPO-catalyzed oxidation represents a modern, greener alternative that is highly effective and increasingly popular in both academic and industrial settings. Researchers should carefully consider the advantages and disadvantages of each method to select the most appropriate one for their needs.
References
- 1. 4-Bromo-2-chlorobenzaldehyde | 158435-41-7 | Benchchem [benchchem.com]
- 2. This compound | 185315-48-4 | Benchchem [benchchem.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Manganese Dioxide [commonorganicchemistry.com]
- 6. nanotrun.com [nanotrun.com]
- 7. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 8. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. TEMPO [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 2-Bromo-4-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
large-scale synthesis of (4-Bromo-2-chlorophenyl)methanol derivatives
An Application Guide to the Scalable Synthesis of (4-Bromo-2-chlorophenyl)methanol and its Derivatives
Abstract
This compound is a pivotal building block in modern medicinal chemistry and materials science, serving as a key precursor for a range of high-value compounds, including potent antimalarial agents and antimicrobials.[1] Its specific substitution pattern offers a versatile platform for further functionalization, yet its synthesis on a large scale presents distinct challenges related to regioselectivity, process safety, and economic viability. This technical guide provides an in-depth analysis of the principal synthetic strategies for this compound, offering field-proven insights into process optimization and scalability. We deliver detailed, step-by-step protocols for the most robust and industrially applicable route, supported by a critical evaluation of the causality behind experimental choices and rigorous safety considerations.
Strategic Analysis of Synthetic Pathways
The efficient construction of the this compound scaffold hinges on the selection of an appropriate starting material and a scalable, high-yielding reaction sequence. Three primary strategies dominate the landscape, each with inherent advantages and operational complexities. The choice of pathway is often dictated by raw material cost, available equipment, and the required purity of the final product.
-
Route A: Reduction of Carbonyl Precursors: This is the most direct and widely employed approach. It involves the reduction of a corresponding aldehyde or carboxylic acid (or its ester derivative). This strategy benefits from the relatively high stability of the precursors and the predictability of the reduction step.
-
Route B: Organometallic Carbon-Carbon Bond Formation: This classic approach utilizes a Grignard or organolithium reagent derived from a polyhalogenated benzene to react with a formaldehyde equivalent. While powerful, this route can be complicated by challenges in regioselective metal-halogen exchange and the stringent anhydrous conditions required for success.[2]
-
Route C: Hydrolysis of a Benzyl Halide: This pathway involves the nucleophilic substitution of a halide on a 4-bromo-2-chloro-1-(halomethyl)benzene precursor. While seemingly straightforward, this route can be plagued by the formation of byproducts such as dibenzyl ether, particularly under harsh conditions, complicating purification at scale.[3]
The reduction of carbonyl precursors, specifically the two-step sequence involving esterification of 4-bromo-2-chlorobenzoic acid followed by reduction, is often favored for large-scale campaigns. This approach allows for the purification of the intermediate ester, leading to a cleaner final product and mitigating the handling of the more volatile and potentially lachrymatory 4-bromo-2-chlorobenzaldehyde.
Comparative Overview of Synthetic Routes
| Parameter | Route A1: Aldehyde Reduction | Route A2: Carboxylic Acid/Ester Reduction | Route B: Grignard/Organolithium |
| Starting Material | 4-Bromo-2-chlorobenzaldehyde | 4-Bromo-2-chlorobenzoic Acid[4] | 1,4-Dibromo-2-chlorobenzene |
| Key Reagents | NaBH₄, Catalytic Hydrogenation (Pd/C)[5][6] | B₂H₆ THF, LiAlH₄, or NaBH₄ (for ester) | Mg or n-BuLi, Formaldehyde |
| Key Advantages | Single-step, high atom economy. | Readily available starting material; stable intermediate ester allows for purification. | Direct C-C bond formation. |
| Key Challenges | Aldehyde precursor can be unstable/costly. | Requires potent (and often hazardous) reducing agents for the acid; two steps if proceeding via the ester. | Exothermic and moisture-sensitive; regioselectivity issues with Grignard formation; requires cryogenic temperatures for organolithiums.[7] |
| Scalability | Good; catalytic hydrogenation is highly scalable. | Excellent; the two-step ester route is robust and well-controlled. | Fair; requires specialized equipment for handling organometallics and managing exotherms. |
Visualization of Synthetic Strategies
The selection of a synthetic pathway is a critical decision point in any large-scale campaign. The following diagram illustrates the primary routes converging on the target molecule.
Caption: Primary synthetic pathways to this compound.
Recommended Large-Scale Synthesis Protocol
This section details a robust, two-step protocol for the synthesis of this compound starting from 4-bromo-2-chlorobenzoic acid. This method is chosen for its reliability, scalability, and the ability to control purity through the isolation of a stable crystalline intermediate.
Workflow Diagram: Esterification and Reduction
Caption: Detailed workflow for the recommended two-step synthesis.
Protocol 1: Methyl Esterification of 4-Bromo-2-chlorobenzoic Acid
Causality: The conversion of the carboxylic acid to its methyl ester is a strategic step for large-scale synthesis. The resulting ester is less polar and often a crystalline solid, facilitating purification by recrystallization. Furthermore, esters are readily reduced by milder, more cost-effective reagents like sodium borohydride, avoiding the need for highly reactive and hazardous hydrides like LiAlH₄. The use of gaseous HCl as a catalyst in methanol is a classic Fischer esterification method that is highly efficient and avoids the introduction of water.[8]
Materials & Equipment:
-
Reactor: Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and a gas inlet for HCl.
-
Reagents:
-
4-Bromo-2-chlorobenzoic acid (1.0 eq.)
-
Methanol (MeOH), anhydrous (10-15 vol)
-
Hydrogen Chloride (HCl), gas
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine, saturated aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Procedure:
-
Reactor Setup: Charge the reactor with 4-bromo-2-chlorobenzoic acid (1.0 eq.) and anhydrous methanol (10-15 vol).
-
Catalyst Introduction: Begin agitation and slowly bubble dry HCl gas through the suspension. An exothermic reaction may be observed. The reaction mixture should become a clear solution as the starting material is consumed.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed (<1%).[8]
-
Solvent Removal: Once complete, cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.
-
Workup: Dilute the resulting residue with Ethyl Acetate (EtOAc). Carefully wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: gas evolution) until the aqueous layer is neutral or slightly basic, and finally with saturated brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Methyl 4-bromo-2-chlorobenzoate, which can be purified by recrystallization from a suitable solvent system (e.g., heptane/EtOAc).[8]
Protocol 2: Sodium Borohydride Reduction of the Intermediate Ester
Causality: Sodium borohydride (NaBH₄) is a selective reducing agent for aldehydes, ketones, and, under specific conditions, esters. It is significantly safer and easier to handle on a large scale than aluminum-based hydrides.[9] The reaction is typically performed in a protic solvent like methanol or ethanol, which participates in the reaction mechanism to facilitate the reduction. Temperature control is critical to prevent runaway reactions and the uncontrolled release of flammable hydrogen gas.[10][11]
Materials & Equipment:
-
Reactor: Inert-atmosphere-equipped reactor with overhead stirring, addition funnel, and a robust cooling system.
-
Reagents:
-
Methyl 4-bromo-2-chlorobenzoate (1.0 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium Borohydride (NaBH₄) (2.0 - 3.0 eq.)
-
Ammonium Chloride (NH₄Cl), saturated aqueous solution
-
Ethyl Acetate (EtOAc)
-
Procedure:
-
Reactor Setup: Charge the reactor with Methyl 4-bromo-2-chlorobenzoate (1.0 eq.) and a solvent mixture of THF and MeOH (e.g., 4:1 ratio, 10 vol).
-
Cooling: Cool the solution to 0-5 °C using an ice-water or glycol bath.
-
Reagent Addition: Add Sodium Borohydride (2.0 - 3.0 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[7] The rate of addition must be carefully controlled to manage the exothermic reaction and associated gas evolution.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC/TLC.
-
Quenching: Carefully cool the reactor back to 0-5 °C. Slowly and cautiously add saturated aqueous NH₄Cl solution via the addition funnel to quench the excess NaBH₄ and hydrolyze the borate esters. Warning: This is an exothermic process that generates hydrogen gas; ensure adequate ventilation and no ignition sources are present.[12]
-
Extraction & Purification: Once the quench is complete and gas evolution has ceased, add EtOAc to the reactor. Separate the organic layer. Wash the organic phase with water and then brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent like heptane or a toluene/heptane mixture to yield the final product as a white solid.
Process Safety and Handling
The large-scale synthesis of this compound requires strict adherence to safety protocols, particularly when handling sodium borohydride.
-
Sodium Borohydride (NaBH₄): This reagent is water-reactive and will release flammable hydrogen gas upon contact with water, acids, or even protic solvents like methanol at an uncontrolled rate.[9][11]
-
Storage: Store in a cool, dry place, away from incompatible materials. Containers must be kept tightly sealed.[10]
-
Handling: Use in a well-ventilated area, under an inert atmosphere if possible. Avoid generating dust. All equipment must be thoroughly dried before use.[12]
-
Quenching: The quenching step is highly hazardous. It must be performed slowly, at a low temperature, and with adequate cooling capacity to manage the exotherm.
-
-
Hydrogen Gas (H₂): Evolved during the reduction and quenching steps. It is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly vented to a safe area and that all equipment is bonded and grounded to prevent static discharge.
Analytical Characterization
To ensure the quality and purity of the final product, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying any residual starting materials or byproducts.
-
Melting Point: A sharp melting point range is indicative of high purity for the final crystalline solid.
References
- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 4. 4-Bromo-2-chlorobenzoic acid [webbook.nist.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 7. benchchem.com [benchchem.com]
- 8. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 12. nj.gov [nj.gov]
Application Notes and Protocols: Analytical Methods for Monitoring (4-Bromo-2-chlorophenyl)methanol Reactions by TLC
Introduction
(4-Bromo-2-chlorophenyl)methanol is a versatile halogenated benzyl alcohol derivative of significant interest in contemporary chemical research and drug development.[1] Its unique substitution pattern, featuring a bromo group at the para-position and a chloro group at the ortho-position relative to the hydroxymethyl group, provides multiple reactive sites for diverse chemical transformations.[1] The ability to selectively functionalize the hydroxyl group or engage the halogen substituents in cross-coupling reactions makes it a valuable intermediate in the synthesis of complex molecules.[1]
Given its utility, the precise monitoring of reactions involving this compound is paramount to ensure optimal reaction conditions, maximize yield, and confirm the consumption of starting materials. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose.[2] This application note provides detailed protocols and best practices for utilizing TLC to monitor common reactions of this compound, such as oxidation, etherification, and esterification.
Principle of Thin-Layer Chromatography (TLC)
TLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3][4] The stationary phase is typically a polar adsorbent, such as silica gel or alumina, coated on a solid support like glass, aluminum, or plastic.[2][3][5] The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the stationary phase by capillary action.[3]
The separation is governed by the polarity of the compounds in the mixture. More polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[5][6] Conversely, less polar compounds will interact more strongly with the mobile phase and travel further, yielding a higher Rf value.[6] The Rf value is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][7]
Core Directive: Structuring the Guide for Practical Application
This guide is structured to provide a comprehensive and practical understanding of TLC for monitoring reactions of this compound. It begins with the foundational principles of TLC and then delves into specific, detailed protocols for common reaction types. The emphasis is on explaining the rationale behind experimental choices, ensuring that the protocols are not just a series of steps but a self-validating system for reliable and reproducible results.
PART 1: General Protocol for TLC Monitoring
This section outlines the fundamental steps for performing TLC analysis. Subsequent sections will provide specific mobile phase recommendations for different reaction types.
Materials and Equipment
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber (e.g., beaker with a watch glass or a dedicated TLC tank)
-
Capillary tubes or micropipettes for spotting
-
Pencil
-
Ruler
-
Forceps
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate, p-anisaldehyde)
-
Heat gun or hot plate
Step-by-Step General Protocol
-
Preparation of the TLC Plate: With a pencil, lightly draw a line approximately 1 cm from the bottom of the TLC plate.[8][9] This will be your origin line. Mark equidistant points along this line for spotting your samples.[8]
-
Sample Preparation: Dissolve a small amount of your starting material, reaction mixture, and (if available) pure product in a volatile solvent like ethyl acetate or dichloromethane.[3] The concentration should be sufficient to produce a visible spot but not so high as to cause streaking.
-
Spotting the TLC Plate: Using a capillary tube or micropipette, carefully spot the prepared samples onto the marked points on the origin line.[2][3][8] Aim for small, concentrated spots, typically 1-2 mm in diameter.[6] It is standard practice to spot the starting material on one lane, the reaction mixture in the middle, and a co-spot (starting material and reaction mixture spotted on the same point) on the third lane.[10]
-
Developing the TLC Plate: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[3] Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures better separation.[3][4] Using forceps, carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[3][9] Cover the chamber and allow the solvent to ascend the plate.[3]
-
Visualization: Once the solvent front is about 0.5-1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.[3] Allow the plate to air dry. Visualize the spots under a UV lamp (254 nm).[11][12][13] Aromatic compounds like this compound and its derivatives will typically appear as dark spots on a fluorescent background.[11][13] Circle the spots with a pencil.[13] If the compounds are not UV-active or for further confirmation, use a chemical stain.[12]
-
Calculation of Rf Values: Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front. Calculate the Rf value for each spot using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6][7][14]
Experimental Workflow for TLC Monitoring
Caption: General workflow for TLC analysis.
PART 2: Application to Specific Reactions of this compound
The key to successful TLC monitoring is the selection of an appropriate mobile phase that provides good separation between the starting material and the product(s).[14][15] The polarity of the mobile phase is a critical parameter that needs to be optimized for each specific reaction.[14][15]
A. Monitoring the Oxidation of this compound to (4-Bromo-2-chlorophenyl)aldehyde
The oxidation of a primary alcohol to an aldehyde is a common transformation. The product aldehyde is less polar than the starting alcohol due to the absence of the hydroxyl group capable of hydrogen bonding. Therefore, the aldehyde will have a higher Rf value than the alcohol on a silica gel TLC plate.
Recommended Mobile Phase Systems
A mixture of a non-polar solvent and a moderately polar solvent is typically effective. Start with a 4:1 mixture and adjust the ratio to achieve optimal separation where the Rf values are ideally between 0.2 and 0.8.[15]
| Solvent System | Typical Ratio (v/v) | Rationale |
| Hexane:Ethyl Acetate | 4:1 to 2:1 | A versatile system for compounds of moderate polarity.[15] Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing both spots to move further up the plate. |
| Dichloromethane | 100% | Dichloromethane is a solvent of medium polarity and can be effective for separating aromatic compounds.[15] |
| Toluene:Ethyl Acetate | 9:1 | Toluene is less polar than hexane and can provide different selectivity for aromatic compounds. |
Interpreting the TLC Plate
-
Starting Material (this compound): Lower Rf value (more polar).
-
Product ((4-Bromo-2-chlorophenyl)aldehyde): Higher Rf value (less polar).
-
Reaction Progress: As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will become more prominent.[16] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[16]
B. Monitoring the Ether Synthesis from this compound
In a typical Williamson ether synthesis, the alcohol is converted to an alkoxide and then reacted with an alkyl halide. The resulting ether is generally less polar than the starting alcohol.
Recommended Mobile Phase Systems
Similar solvent systems to the oxidation reaction can be employed. The polarity difference between the starting alcohol and the product ether will dictate the optimal solvent ratio.
| Solvent System | Typical Ratio (v/v) | Rationale |
| Hexane:Ethyl Acetate | 9:1 to 4:1 | The ether product is significantly less polar than the alcohol, so a less polar mobile phase is often required to keep the Rf of the product from being too high. |
| Cyclohexane:Ethyl Acetate | 9:1 to 4:1 | Cyclohexane is another non-polar solvent that can be used interchangeably with hexane. |
Interpreting the TLC Plate
-
Starting Material (this compound): Lower Rf value.
-
Product (Ether derivative): Higher Rf value.
-
Reaction Progress: The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates the formation of the ether.
C. Monitoring the Esterification of this compound
Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative. The resulting ester is less polar than the starting alcohol but potentially more polar than the corresponding ether, depending on the structure of the acyl group.
Recommended Mobile Phase Systems
The choice of mobile phase will depend on the polarity of the carboxylic acid used in the esterification.
| Solvent System | Typical Ratio (v/v) | Rationale |
| Hexane:Ethyl Acetate | 4:1 to 1:1 | A good starting point for many esterifications. The ratio can be adjusted based on the polarity of the ester product. |
| Dichloromethane:Methanol | 99:1 to 95:5 | This system is useful if the ester product is more polar. A small amount of methanol significantly increases the polarity of the mobile phase.[17][18] |
Interpreting the TLC Plate
-
Starting Material (this compound): Lower Rf value.
-
Product (Ester derivative): Higher Rf value than the alcohol. Its position relative to the carboxylic acid will depend on the specific acid used.
-
Reaction Progress: Monitor for the consumption of the limiting reagent (either the alcohol or the carboxylic acid) and the formation of the new ester spot.
Visualization Techniques for Halogenated Compounds
While UV visualization is generally effective for aromatic compounds, specific stains can provide additional information or visualization if the compounds are not UV-active.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols.[12][19] The starting material, this compound, will appear as a yellow or brown spot on a purple background.[12][20] The aldehyde and ether products may be less reactive towards this stain.
-
p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many functional groups, including alcohols, to give colored spots upon heating.[19][20] It can be particularly useful for distinguishing between different types of compounds on the same plate.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds as brownish spots.[11][13] This method is semi-destructive as the spots will fade over time.[13]
Troubleshooting Common TLC Problems
| Problem | Possible Cause | Solution |
| Streaking or Tailing of Spots | Sample is too concentrated. | Dilute the sample before spotting.[15] |
| Inappropriate mobile phase. | Adjust the polarity of the mobile phase; sometimes adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can help.[4] | |
| Spots Remain at the Origin | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding more of the polar solvent.[15] |
| Spots Run at the Solvent Front | Mobile phase is too polar. | Decrease the polarity of the mobile phase by adding more of the non-polar solvent.[14][15] |
| Poor Separation (Spots are too close) | The polarity of the mobile phase is not optimal. | Try a different solvent system or fine-tune the ratio of the current system. |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions involving this compound. Its simplicity, speed, and low cost allow for rapid optimization of reaction conditions and determination of reaction completion. By understanding the principles of TLC and following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can effectively and efficiently monitor the progress of their synthetic transformations, leading to improved outcomes in their research and development endeavors.
References
- 1. This compound | 185315-48-4 | Benchchem [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. organomation.com [organomation.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. Khan Academy [khanacademy.org]
- 8. iitg.ac.in [iitg.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Home Page [chem.ualberta.ca]
- 15. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Chromatography [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. silicycle.com [silicycle.com]
- 20. faculty.fiu.edu [faculty.fiu.edu]
Application Note & Protocols: Strategic Protection of the Hydroxyl Group in (4-Bromo-2-chlorophenyl)methanol
Introduction: Navigating the Synthetic Challenges of a Dihalogenated Benzyl Alcohol
In the landscape of medicinal chemistry and drug development, (4-Bromo-2-chlorophenyl)methanol serves as a valuable building block for a diverse range of pharmacologically active molecules.[1] The presence of both bromo and chloro substituents on the aromatic ring provides synthetic handles for various cross-coupling reactions and other transformations, enabling the construction of complex molecular architectures. However, the hydroxyl group, while a key point for further functionalization, can interfere with many of these synthetic steps. Its acidic proton and nucleophilic oxygen can lead to unwanted side reactions, necessitating a robust protecting group strategy.[2][3]
The selection of an appropriate protecting group for this compound is not trivial. The electron-withdrawing nature of the halogen substituents increases the acidity of the benzylic proton and can influence the reactivity of the hydroxyl group. Furthermore, the ortho-chloro substituent introduces steric hindrance around the reaction center, which can affect the kinetics of both the protection and deprotection steps.[4][5] This application note provides a detailed guide to two orthogonal protecting group strategies for the hydroxyl group of this compound: the sterically hindered and base-stable tert-Butyldimethylsilyl (TBDMS) ether, and the robust Benzyloxymethyl (BOM) ether. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific synthetic needs.
Strategy 1: The Silyl Ether Approach - Protection as a TBDMS Ether
The tert-Butyldimethylsilyl (TBDMS) group is a workhorse for alcohol protection in organic synthesis due to its ease of installation, general stability to a wide range of non-acidic conditions, and selective removal.[6][7] For a primary alcohol like this compound, TBDMS protection is highly efficient.
Protocol 1.1: Protection of this compound as its TBDMS Ether
Principle: The alcohol is deprotonated by a mild base, imidazole, which also acts as a catalyst, to form an alkoxide that then undergoes nucleophilic substitution with tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is typically carried out in an aprotic polar solvent like DMF to ensure solubility of the starting material and reagents.[8]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with DCM (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS ether.
Note on Optimization: Due to the electron-withdrawing nature of the aromatic ring, the hydroxyl group of the starting material is more acidic than a typical benzyl alcohol. This may facilitate the initial deprotonation. However, if the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied. The use of a more potent silylating agent like TBDMS triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine can be considered for highly hindered substrates.[8]
Protocol 1.2: Deprotection of the TBDMS Ether
Principle: The exceptional affinity of fluoride ions for silicon forms the basis for the most common and selective method of silyl ether cleavage.[9] Tetrabutylammonium fluoride (TBAF) is a convenient source of soluble fluoride ions for this purpose.
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in THF.
-
Add the TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Strategy 2: The Benzyl-type Ether Approach - Protection as a BOM Ether
Benzyloxymethyl (BOM) ethers offer a robust alternative to silyl ethers, exhibiting greater stability towards acidic conditions.[10] This can be advantageous in multi-step syntheses where acidic reagents are employed. The BOM group is installed via a Williamson ether synthesis-type reaction and is typically removed by hydrogenolysis.
Protocol 2.1: Protection of this compound as its BOM Ether
Principle: The alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This potent nucleophile then displaces the chloride from benzyloxymethyl chloride (BOM-Cl). A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) can also be used.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil) or Diisopropylethylamine (DIPEA)
-
Benzyloxymethyl chloride (BOM-Cl)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure (using NaH):
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add BOM-Cl (1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the dropwise addition of water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Procedure (using DIPEA):
-
To a solution of this compound (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM at 0 °C, add BOM-Cl (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 2.2: Deprotection of the BOM Ether
Principle: The BOM group is readily cleaved by catalytic hydrogenolysis. The benzyl C-O bond is susceptible to cleavage by hydrogen in the presence of a palladium catalyst.[11] This method is mild and orthogonal to silyl ethers and many other protecting groups.
Materials:
-
BOM-protected this compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (balloon or H-Cube)
Procedure:
-
Dissolve the BOM-protected alcohol (1.0 eq) in methanol or ethyl acetate.
-
Add 10% Pd/C (10 mol%).
-
Stir the suspension under an atmosphere of hydrogen (balloon) at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Caution: The aryl bromide may be susceptible to reduction under certain hydrogenolysis conditions. Careful monitoring is essential. If de-bromination is observed, alternative deprotection methods such as Lewis acid catalysis may be explored.
Comparative Analysis of Protecting Group Strategies
| Feature | TBDMS Ether | BOM Ether |
| Stability to Acid | Labile | Stable |
| Stability to Base | Stable | Stable |
| Stability to Nucleophiles | Stable | Stable |
| Stability to Oxidation | Generally Stable | Stable |
| Stability to Reduction | Stable (except hydride reagents) | Labile to hydrogenolysis |
| Ease of Introduction | High yielding, mild conditions | Requires strong base or hindered amine |
| Ease of Removal | Mild (fluoride source) | Mild (hydrogenolysis) |
| Orthogonality | Orthogonal to BOM ethers | Orthogonal to silyl ethers |
Visualizing the Synthetic Workflows
Caption: TBDMS Protection/Deprotection Workflow.
Caption: BOM Protection/Deprotection Workflow.
Conclusion
The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules. For this compound, both TBDMS and BOM ethers offer viable and robust protection strategies. The choice between them will depend on the specific reaction conditions planned in subsequent synthetic steps. The TBDMS group is ideal for syntheses involving basic and nucleophilic reagents, while the BOM group provides excellent stability in acidic media. The orthogonality of these two protecting groups also allows for their simultaneous use in more complex synthetic schemes.[12][13] The protocols and principles outlined in this application note provide a solid foundation for researchers to effectively utilize these strategies in their pursuit of novel therapeutic agents.
References
- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Protective Groups [organic-chemistry.org]
- 4. Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. jocpr.com [jocpr.com]
- 13. fiveable.me [fiveable.me]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Bromo-2-chlorophenyl)methanol
Welcome to the technical support center for the synthesis of (4-Bromo-2-chlorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding side product formation during the synthesis of this critical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, enhance purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary methods for synthesizing this compound:
-
Reduction of 4-Bromo-2-chlorobenzoic acid: This is a widely used method that involves the reduction of the corresponding carboxylic acid using a suitable reducing agent.
-
Grignard Reaction: This route typically involves the reaction of a Grignard reagent, such as (4-bromo-2-chlorophenyl)magnesium bromide, with formaldehyde.
Q2: I am seeing a significant amount of an unknown impurity in my final product after reduction of 4-Bromo-2-chlorobenzoic acid. What could it be?
A common side product in this reduction is the starting material, 4-Bromo-2-chlorobenzoic acid, due to incomplete reaction. Another possibility is the formation of dimeric impurities, especially if strong reducing agents are used under harsh conditions.
Q3: My Grignard reaction for the synthesis of this compound has a low yield. What are the likely side products?
Low yields in Grignard reactions are often attributed to side reactions. A significant side product is the formation of a biphenyl compound through a coupling reaction between the Grignard reagent and the unreacted starting halide.[1] Moisture in the reaction is also a major issue as it will quench the Grignard reagent.[1][2]
Q4: How can I minimize the formation of the biphenyl side product in my Grignard synthesis?
The formation of biphenyl side products is favored at higher concentrations of the alkyl halide and at elevated temperatures.[1] To minimize this, ensure a slow, dropwise addition of the 4-bromo-2-chlorobenzyl halide to the magnesium turnings to maintain a low concentration of the halide. Additionally, maintaining a controlled, lower reaction temperature, such as 0 °C, during the addition of the aldehyde can help reduce side reactions.[1]
Q5: What is the "umpolung" concept in the context of Grignard reagent formation?
"Umpolung" refers to the reversal of polarity of a functional group. In the formation of a Grignard reagent from an alkyl or aryl halide, the carbon atom bonded to the halogen, which is initially electrophilic, becomes nucleophilic after the insertion of magnesium.[3] This polarity reversal is a fundamental principle that allows the Grignard reagent to act as a potent nucleophile.[3]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Incomplete Reduction of 4-Bromo-2-chlorobenzoic Acid
Symptoms:
-
The presence of the starting carboxylic acid in the final product, detectable by TLC, HPLC, or NMR.
-
Lower than expected yield of the desired alcohol.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reducing Agent | Ensure the stoichiometry of the reducing agent is adequate. It is often beneficial to use a slight excess. |
| Poor Quality Reducing Agent | Use a fresh, unopened container of the reducing agent. Some reducing agents, like lithium aluminum hydride (LAH), are highly sensitive to moisture and can degrade over time. |
| Low Reaction Temperature | While some reductions proceed at room temperature, others may require gentle heating to go to completion. Consult literature for the optimal temperature for your specific reducing agent. |
| Short Reaction Time | Monitor the reaction progress using TLC or another suitable analytical technique to ensure it has gone to completion before quenching. |
Issue 2: Formation of Dimeric Side Products
Symptoms:
-
Presence of a higher molecular weight impurity in the mass spectrum.
-
Complex NMR spectrum with unexpected aromatic signals.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Overly Reactive Reducing Agent | Consider using a milder reducing agent. For example, if you are using LAH, you might switch to sodium borohydride, which is generally less reactive. |
| High Reaction Temperature | Perform the reaction at a lower temperature. The formation of many side products is accelerated at higher temperatures. |
| High Concentration of Reactants | Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions that lead to dimers. |
Issue 3: Low Yield and Biphenyl Formation in Grignard Synthesis
Symptoms:
-
Significantly lower than expected yield of this compound.
-
Presence of a non-polar impurity, often a biphenyl derivative, that is difficult to separate from the product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Moisture Contamination | All glassware must be rigorously dried, and anhydrous solvents must be used. Grignard reagents are extremely sensitive to water.[1][2] |
| Poor Quality Magnesium | The surface of magnesium turnings can oxidize, preventing the reaction. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.[1] |
| Rapid Addition of Halide | Add the solution of the aryl halide dropwise to the magnesium suspension to maintain a low concentration and minimize the Wurtz-type coupling reaction that forms biphenyls.[1] |
| High Reaction Temperature | Maintain a controlled temperature, often at or below room temperature, during the formation of the Grignard reagent and subsequent reaction with the electrophile.[1] |
Experimental Protocols
Protocol 1: Reduction of 4-Bromo-2-chlorobenzoic Acid
This protocol outlines a general procedure for the reduction of 4-bromo-2-chlorobenzoic acid to this compound using sodium borohydride.
Materials:
-
4-Bromo-2-chlorobenzoic acid
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-chlorobenzoic acid in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions, ensuring the temperature does not exceed 20 °C.[1]
-
After the addition is complete, stir the reaction mixture for 30 minutes and monitor by TLC until the starting material is consumed.[1]
-
Carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Add water and dichloromethane to the residue and stir for 30 minutes.[1]
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.[1]
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of crude this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.[4]
-
If insoluble impurities are present, perform a hot filtration.[4]
-
Allow the solution to cool slowly to room temperature.
-
Slowly add n-hexane until the solution becomes turbid, indicating the onset of crystallization.[4]
-
Allow the flask to stand undisturbed at room temperature for 1-2 hours to facilitate crystal growth.[4]
-
For maximum yield, cool the flask in an ice bath for an additional 30-60 minutes.[4]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold n-hexane.[4]
-
Dry the purified crystals under vacuum.
Visualizing Reaction Pathways
Workflow for the Reduction of 4-Bromo-2-chlorobenzoic Acid
Caption: Workflow for the synthesis of this compound via reduction.
Troubleshooting Logic for Grignard Reaction Side Products
Caption: Troubleshooting logic for side products in Grignard synthesis.
References
preventing the formation of biphenyl impurities in Grignard reactions
Troubleshooting Guide: Preventing Biphenyl Impurity Formation
Welcome to the Technical Support Center for Grignard Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of biphenyl impurities, a common side-product that can significantly impact yield and purity. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a yellowish, non-polar impurity in my Grignard reaction product. Could this be biphenyl, and how is it formed?
A1: Yes, a yellowish, non-polar impurity is often biphenyl.[1] Biphenyl formation, also known as homocoupling or Wurtz coupling, is a common side reaction in the preparation of aryl Grignard reagents.[2][3] It occurs through the reaction of the Grignard reagent with unreacted aryl halide.[1][4]
The mechanism can be complex, but it is generally understood to involve radical intermediates.[5][6] During the formation of the Grignard reagent (ArMgX) from an aryl halide (ArX) and magnesium, aryl radicals (Ar•) are generated.[5] These radicals can then couple with each other to form the biphenyl (Ar-Ar) byproduct.[4][5]
Mechanism of Biphenyl Formation
Caption: Simplified mechanism of biphenyl formation.
Q2: What are the key reaction parameters that I should control to minimize biphenyl formation?
A2: Several factors influence the rate of biphenyl formation. By carefully controlling these, you can significantly suppress this side reaction. The most critical parameters are:
-
Temperature: Higher temperatures favor the formation of biphenyl.[1][4] Running the reaction at a lower temperature can significantly reduce the rate of radical coupling.
-
Concentration of Aryl Halide: A high local concentration of the aryl halide increases the likelihood of coupling reactions.[1][4]
-
Rate of Addition: Slow, dropwise addition of the aryl halide to the magnesium turnings is crucial.[4][7] This maintains a low concentration of the halide and helps to control the exothermic nature of the reaction.[2]
-
Magnesium Surface Area and Activation: A fresh, active magnesium surface is essential for the efficient formation of the Grignard reagent, which outcompetes the biphenyl formation.[2][7]
Q3: My Grignard reaction is sluggish to initiate, and I suspect this is leading to more side products. How can I properly activate the magnesium?
A3: A passive oxide layer on the magnesium surface can inhibit the reaction.[5] Activating the magnesium to expose a fresh surface is critical for a successful and clean reaction. Here are some proven methods:
-
Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere before adding the solvent can help break them apart, exposing fresh surfaces.[7]
-
Chemical Activation with Iodine: Adding a small crystal of iodine (I₂) is a common and effective method.[5][7] The iodine reacts with the magnesium surface, cleaning it and creating small pits that increase the surface area.
-
Use of Initiators: A small amount of 1,2-dibromoethane can be used to initiate the reaction. It reacts with the magnesium to form ethylene gas and magnesium bromide, which helps to activate the surface.
Troubleshooting Guide & Protocols
Problem: Excessive Biphenyl Formation
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| High Reaction Temperature | Maintain a gentle reflux by controlling the addition rate and using an ice bath if necessary. | Lower temperatures decrease the rate of radical coupling reactions that lead to biphenyl.[1][4] |
| High Local Concentration of Aryl Halide | Add the aryl halide dropwise as a dilute solution in an appropriate solvent (e.g., THF, 2-MeTHF). | Slow addition ensures that the aryl halide reacts with the magnesium to form the Grignard reagent rather than coupling with already-formed Grignard or other aryl radicals.[2][4][7] |
| Inactive Magnesium Surface | Activate the magnesium using one of the methods described in Q3. | An active magnesium surface promotes the rapid formation of the Grignard reagent, minimizing the lifetime of aryl radical intermediates.[5][7] |
| Presence of Transition Metal Impurities | Use high-purity magnesium turnings. | Trace transition metals can catalyze homocoupling reactions.[7][8][9] |
| Inappropriate Solvent Choice | Consider using 2-Methyltetrahydrofuran (2-MeTHF) as an alternative to THF or diethyl ether. | 2-MeTHF has been shown to suppress Wurtz coupling by-products in some Grignard reactions.[10][11] |
Protocol: Minimizing Biphenyl Formation in a Phenylmagnesium Bromide Synthesis
This protocol outlines the preparation of phenylmagnesium bromide with an emphasis on minimizing biphenyl formation.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine crystal (optional)
-
Three-neck round-bottom flask, reflux condenser, and addition funnel (all oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Workflow Diagram:
Caption: Step-by-step workflow for Grignard reagent preparation.
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled under a positive pressure of an inert gas like nitrogen or argon to prevent exposure to atmospheric moisture.[12][13]
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. If using, add a single small crystal of iodine.
-
Initiation: Add a small amount of the bromobenzene solution in the chosen anhydrous solvent to the magnesium. The reaction may need gentle warming to initiate, which is often indicated by the disappearance of the iodine color and the formation of a cloudy gray solution.[7]
-
Controlled Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[4] If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with an ice bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent is now ready for the subsequent reaction.
By following these guidelines and protocols, you can significantly reduce the formation of biphenyl impurities, leading to a cleaner reaction profile and higher yields of your desired product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. brainly.com [brainly.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. quora.com [quora.com]
optimizing temperature for (4-Bromo-2-chlorophenyl)methanol Suzuki coupling
Here is the technical support center with troubleshooting guides and FAQs.
Technical Support Center: Suzuki-Miyaura Coupling
Introduction: Navigating the Challenges of (4-Bromo-2-chlorophenyl)methanol Coupling
The Suzuki-Miyaura coupling of this compound presents a unique set of challenges due to the substrate's inherent structural features. The primary obstacle is achieving chemoselective activation of the C-Br bond over the more inert C-Cl bond. Temperature is the most critical parameter to control this selectivity. Furthermore, the presence of the benzylic alcohol moiety (-CH₂OH) can potentially influence catalyst activity through coordination.
This guide provides a structured, experience-driven approach to optimizing the reaction temperature, troubleshooting common issues, and achieving high-yield, selective coupling.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting temperature for the Suzuki coupling of this compound?
A conservative and effective starting point is typically between 80-90 °C . This range is often sufficient to activate the C-Br bond without significantly promoting side reactions like C-Cl activation or catalyst degradation. The optimal temperature will, however, be highly dependent on the chosen catalyst, base, and solvent system.
Q2: Why is temperature so critical for this specific substrate?
Temperature directly controls the kinetics of three key processes:
-
Rate of C-Br Oxidative Addition: This is the desired, rate-limiting step. Sufficient thermal energy is required to overcome the activation barrier.
-
Rate of C-Cl Oxidative Addition: This is an undesired side reaction. The C-Cl bond has a higher bond dissociation energy than the C-Br bond, and its activation requires significantly more energy. By carefully controlling the temperature, a "selectivity window" can be established.
-
Catalyst Stability: Palladium catalysts, particularly phosphine-ligated ones, can degrade at elevated temperatures. High temperatures can accelerate β-hydride elimination, ligand dissociation, or the formation of inactive palladium black.
Q3: Is it possible to achieve 100% selectivity for the C-Br bond?
While achieving absolute 100% selectivity is challenging, it is possible to obtain very high selectivity (typically >95%) where the C-Cl coupled product is negligible. This is accomplished by finding the optimal balance between a temperature high enough for a reasonable reaction rate at the C-Br position and low enough to keep the C-Cl bond dormant.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during your optimization experiments.
Problem 1: Low to No Conversion of this compound
Initial Assessment: Your reaction temperature may be too low to overcome the activation energy for the oxidative addition step at the C-Br bond.
Causality Explained: The oxidative addition of an aryl halide to a Pd(0) complex is the first and often rate-determining step in the catalytic cycle. Insufficient thermal energy results in a sluggish or stalled reaction. While the C-Br bond is reactive, the electron-donating nature of the chloro and hydroxylmethyl groups can slightly increase the electron density of the aromatic ring, making oxidative addition more challenging than with electron-deficient systems.
Recommended Actions:
-
Incremental Temperature Increase: Increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 90 °C, then to 100 °C).
-
Reaction Monitoring: After each temperature increase, allow the reaction to equilibrate for 1-2 hours and then analyze an aliquot by TLC, GC-MS, or LC-MS to check for product formation.
-
Consider a More Active Catalyst: If temperatures above 110-120 °C are required, catalyst degradation becomes a significant risk. At this point, consider switching to a more active catalyst system (e.g., using a more electron-rich Buchwald-type biarylphosphine ligand like SPhos or XPhos) that can operate efficiently at lower temperatures.
Problem 2: Significant Formation of Debrominated Side Product ((2-chlorophenyl)methanol)
Initial Assessment: Your reaction temperature is likely too high, or you have protic impurities in your reaction mixture.
Causality Explained: Proto-debromination can occur through several pathways, often accelerated by heat. One common mechanism involves the hydrodehalogenation of the aryl halide, which can be promoted by palladium hydride species that form at elevated temperatures, especially in the presence of water or other protic sources.
Recommended Actions:
-
Reduce Temperature: Immediately lower the reaction temperature by 10-20 °C. This is the most effective way to minimize this side reaction.
-
Use Anhydrous Reagents and Solvents: Ensure your solvent is dry and your base is anhydrous. Water can be a proton source for this side reaction.
-
Use a Bulky Base: Switching to a bulkier base like Cs₂CO₃ or K₃PO₄ can sometimes suppress side reactions compared to smaller bases like Na₂CO₃.
Problem 3: Formation of Di-arylated Product (Coupling at both C-Br and C-Cl)
Initial Assessment: The reaction temperature is too high, leading to a loss of chemoselectivity.
Causality Explained: You have exceeded the "selectivity window." While the C-Cl bond is robust, it is not completely inert. At sufficiently high temperatures, even less reactive bonds can undergo oxidative addition, especially with highly active modern catalyst systems over extended reaction times.
Recommended Actions:
-
Systematically Lower Temperature: Reduce the temperature to find the point where C-Br coupling proceeds efficiently while C-Cl coupling is negligible. A typical starting point for this re-optimization would be 70-80 °C.
-
Limit Reaction Time: Monitor the reaction closely. Once the starting material is consumed, work up the reaction immediately. Prolonged heating after completion can encourage the slower C-Cl activation.
-
Catalyst Choice: Consider a catalyst known for high selectivity. For example, catalysts with bulky, electron-rich ligands can sometimes enhance selectivity between different aryl halides.
Visual Workflow & Catalytic Cycle
The following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a logical workflow for troubleshooting temperature-related issues.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting workflow for temperature optimization.
Experimental Protocol: Temperature Screening
This protocol outlines a parallel screening approach to efficiently identify the optimal temperature.
Objective: To determine the temperature that maximizes the yield of the desired product while minimizing side reactions.
Setup:
-
Prepare a stock solution of your boronic acid or ester (1.2 equivalents), base (e.g., K₂CO₃, 2.5 equivalents), and solvent (e.g., Dioxane/H₂O 4:1).
-
In 5 separate reaction vials suitable for heating (e.g., microwave vials with stir bars), add this compound (1.0 equivalent, e.g., 0.1 mmol).
-
To each vial, add your chosen Palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%), SPhos (4 mol%)).
-
Add the stock solution to each vial.
-
Seal the vials and purge thoroughly with an inert gas (Argon or Nitrogen).
-
Place each vial in a separate well of a parallel heating block or run sequentially on a pre-heated block.
Screening:
-
Vial 1: 70 °C
-
Vial 2: 80 °C
-
Vial 3: 90 °C
-
Vial 4: 100 °C
-
Vial 5: 110 °C
Analysis:
-
After a set time (e.g., 4 hours), take an aliquot from each reaction.
-
Quench the aliquot with a small amount of water and extract with ethyl acetate.
-
Analyze the organic layer by LC-MS or GC-MS to determine the ratio of starting material, desired product, debrominated product, and di-arylated product.
-
Based on the results, select the temperature that provides the best conversion and selectivity. You can perform a second, narrower screen if necessary (e.g., 85 °C, 90 °C, 95 °C).
Summary of Key Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Temperature | 80-90 °C | Balances C-Br activation rate against side reactions and catalyst degradation. |
| Catalyst | Pd(OAc)₂ / SPhos or other Buchwald ligands | Highly active systems that can operate at moderate temperatures. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | A moderately strong, inorganic base is typically effective. |
| Solvent | Toluene, Dioxane/H₂O, or 2-MeTHF | Aprotic or mixed aqueous systems are standard for Suzuki couplings. |
troubleshooting failed initiation of Grignard reaction with (4-bromo-2-chloro) starting materials
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the initiation of Grignard reactions, specifically when using (4-bromo-2-chloro) substituted starting materials. This document provides in-depth troubleshooting advice, scientifically-grounded explanations, and practical protocols to ensure successful Grignard reagent formation.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a (4-bromo-2-chloro)aryl compound won't start. What is the most common reason for this failure?
A1: The most frequent cause of initiation failure is the passivating layer of magnesium oxide (MgO) that coats commercially available magnesium turnings.[1][2] This inert layer prevents the magnesium from reacting with the aryl halide. Other significant factors include the presence of trace amounts of water in the solvent or on the glassware, impurities in the starting materials, and the inherent reactivity differences between aryl bromides and chlorides.[3]
Q2: How can I visually confirm that my Grignard reaction has initiated?
A2: Successful initiation is typically accompanied by several observable signs:
-
The appearance of fine bubbles on the surface of the magnesium.[1]
-
A noticeable exotherm, which may cause the solvent to gently reflux.[1][4]
-
The reaction mixture turning cloudy, often with a grayish or brownish hue.[1][2]
-
If iodine was used as an activator, its characteristic purple or brown color will disappear.[2][5]
Q3: I'm using 4-bromo-2-chlorotoluene. Which halogen is more likely to react to form the Grignard reagent?
A3: The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromo-substituent significantly more reactive towards magnesium insertion. Therefore, you should expect the preferential formation of the 2-chloro-4-(magnesiobromido)toluene. This chemoselectivity is a key consideration when working with dihaloarenes.
Q4: Can I use an ethereal solvent other than diethyl ether or THF?
A4: Diethyl ether and tetrahydrofuran (THF) are the most common and highly recommended solvents for Grignard reactions because they are effective at solvating and stabilizing the Grignard reagent.[6] While other ethers can be used, their solvating properties and boiling points will influence the reaction conditions. It is crucial that any solvent used is rigorously dried, as Grignard reagents are strong bases and will be quenched by protic impurities like water or alcohols.[3][7][8]
In-Depth Troubleshooting Guide
Symptom: Reaction Fails to Initiate
If there are no visual cues of reaction after a reasonable amount of time, consult the following troubleshooting steps.
The passivating magnesium oxide layer is the primary barrier to reaction initiation.[9][2]
Solution: Magnesium Activation
Several methods can be employed to activate the magnesium surface:
-
Chemical Activation: The use of a chemical activator is often the most effective approach.[9]
-
Iodine (I₂): A small crystal of iodine can be added to the reaction flask. The iodine reacts with the magnesium to form magnesium iodide, which etches the oxide layer, exposing fresh metal.[1][10][11] The disappearance of the iodine color is a good indicator of activation.[2]
-
1,2-Dibromoethane (DBE): A few drops of DBE can be added. It reacts with magnesium to produce ethylene gas and magnesium bromide.[9][12] The evolution of gas bubbles is a clear sign of activation.[12] This is often referred to as the "entrainment method".[13][14]
-
-
Mechanical Activation: Physical disruption of the oxide layer can also be effective.
-
Crushing: Gently crushing a few pieces of magnesium with a dry glass rod can expose a fresh, reactive surface.[3][15]
-
Stirring: Vigorous stirring of the dry magnesium turnings under an inert atmosphere before solvent addition can abrade the oxide layer.[16]
-
Sonication: Using an ultrasonic bath can help to break up the MgO layer and facilitate the reaction.[9][3]
-
Experimental Protocol: Chemical Activation of Magnesium with 1,2-Dibromoethane
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), and a dropping funnel.
-
Add the magnesium turnings (1.2 equivalents) to the flask.
-
Add a minimal amount of anhydrous THF to just cover the magnesium.
-
Using a syringe, add a small amount of 1,2-dibromoethane (typically 1-2 mol% relative to the aryl halide).
-
If no reaction is observed, gently warm the flask with a heat gun until bubbling (ethylene evolution) is observed.[12]
-
Once the bubbling subsides, the magnesium is activated and ready for the addition of the aryl halide solution.
Grignard reagents are highly basic and will be rapidly quenched by even trace amounts of water or other protic impurities.[3][17][8]
Solution: Rigorous Anhydrous Technique
-
Glassware: All glassware must be thoroughly dried in an oven at >120 °C for several hours or flame-dried under vacuum and cooled under a stream of inert gas.[5]
-
Solvent: Use freshly opened anhydrous grade solvent or solvent that has been freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF and ether).
-
Starting Materials: Ensure the (4-bromo-2-chloro)aryl halide is anhydrous. If necessary, it can be dried by passing it through a short plug of activated alumina.[17]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire setup and duration of the reaction to prevent atmospheric moisture from entering the system.[18]
Table 1: Common Drying Agents for Ethereal Solvents
| Drying Agent | Suitable Solvents | Comments |
| Sodium/Benzophenone | Diethyl Ether, THF | Provides a visual indication of dryness (deep blue/purple color). |
| Calcium Hydride (CaH₂) | Diethyl Ether, THF | Effective for removing water, but slower than sodium. |
| Molecular Sieves (3Å or 4Å) | Diethyl Ether, THF | Good for pre-drying or storing anhydrous solvents. Must be activated before use. |
Symptom: Reaction Initiates but Then Ceases
This often indicates a subtler issue with reagent purity or reaction conditions.
Trace impurities in the starting material can coat the magnesium surface and halt the reaction.
Solution: Purification of the Aryl Halide
-
Consider distilling the (4-bromo-2-chloro)aryl halide or passing it through a column of activated neutral alumina to remove polar impurities.[17]
If the aryl halide is added too slowly or is too dilute, the reaction may not be self-sustaining.
Solution: Controlled Addition
-
Add a small, concentrated portion of the aryl halide solution directly to the activated magnesium to establish the reaction. Once the exotherm is observed, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.[4][5]
Symptom: Low Yield or Formation of Side Products
Even with successful initiation, side reactions can diminish the yield of the desired Grignard reagent.
The formed Grignard reagent can react with the starting aryl halide to form a biaryl compound (a homocoupling product).[17][19] This is a common side reaction.[20]
Solution: Optimize Reaction Conditions
-
Slow Addition: Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the flask, minimizing the chance of it reacting with the already-formed Grignard reagent.[17]
-
Temperature Control: While some heat may be needed for initiation, excessive temperatures can promote side reactions.[21][22] Aim to maintain a gentle reflux from the reaction's own exotherm.
Diagram 1: Troubleshooting Flowchart for Grignard Initiation
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. homework.study.com [homework.study.com]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. leah4sci.com [leah4sci.com]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. homework.study.com [homework.study.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. echemi.com [echemi.com]
- 16. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents - Lookchem [lookchem.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
stability of (4-Bromo-2-chlorophenyl)methanol under acidic and basic conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (4-Bromo-2-chlorophenyl)methanol. It addresses potential stability issues under acidic and basic conditions, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?
Under acidic conditions, the primary degradation pathway for this compound is expected to be acid-catalyzed dehydration to form a benzylic carbocation. This intermediate is stabilized by the phenyl ring, but the electron-withdrawing effects of the chloro and bromo substituents will influence its stability. This carbocation can then undergo several reactions, including:
-
Etherification: Reaction with another molecule of the alcohol or the solvent (if protic) to form an ether.
-
Polymerization: The carbocation can react with the aromatic ring of another molecule, leading to the formation of oligomeric or polymeric impurities.
-
Rearrangement: While less common for simple benzyl alcohols, rearrangements are a possibility depending on the specific reaction conditions.
Q2: What degradation products should I expect under basic conditions?
This compound is generally more stable under basic conditions compared to acidic conditions. However, at elevated temperatures or with strong bases, two potential degradation pathways are:
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, (4-Bromo-2-chlorobenzaldehyde). This is more likely to occur in the presence of an oxidizing agent but can happen slowly with atmospheric oxygen, especially at higher pH.
-
Cannizzaro-type reaction: In the presence of a very strong base, the corresponding aldehyde (if formed via oxidation) can undergo a disproportionation reaction to yield the corresponding carboxylic acid and the starting alcohol.
Q3: My solution of this compound turned yellow after adding a strong acid. What is likely happening?
The yellowing of the solution upon acidification is a strong indicator of the formation of colored impurities, likely arising from polymerization or complex side reactions of the benzylic carbocation intermediate. To confirm this, we recommend performing HPLC analysis with a photodiode array (PDA) detector to characterize the impurities.
Q4: I am observing a new peak in my HPLC analysis after storing a solution of this compound at pH 10. What could it be?
A new peak appearing under basic conditions, especially with heating, is likely the oxidation product, (4-Bromo-2-chlorobenzaldehyde). To verify this, you can:
-
Spike your sample: Inject a known standard of (4-Bromo-2-chlorobenzaldehyde) and see if the retention time matches the new peak.
-
LC-MS analysis: Perform liquid chromatography-mass spectrometry to determine the mass of the new peak and confirm if it corresponds to the aldehyde.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound in acidic solution at room temperature. | Acid-catalyzed dehydration and subsequent reactions. | Buffer the solution to a pH between 4 and 6. If acidic conditions are required for your experiment, use the lowest effective acid concentration and temperature. |
| Appearance of multiple, broad peaks in HPLC after acid treatment. | Polymerization of the starting material. | Reduce the reaction time and temperature. Consider using a more dilute solution of the starting material. |
| Formation of a precipitate in a basic solution upon heating. | Possible formation of a salt of an acidic degradation product or a low-solubility impurity. | Analyze the precipitate by a suitable method (e.g., NMR, IR) to identify it. Lower the temperature of the experiment. |
| Inconsistent results in stability studies. | Lack of pH control or exposure to light/oxygen. | Use well-defined buffer systems. Perform experiments under an inert atmosphere (e.g., nitrogen or argon) and protect from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to assess the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1M and 0.1M solutions
-
Sodium hydroxide (NaOH), 1M and 0.1M solutions
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a C18 column and PDA detector
-
LC-MS system (optional)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 1M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Stress:
-
To 1 mL of the stock solution, add 1 mL of 1M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 1M HCl, and dilute with mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water, B: Acetonitrile. Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: PDA at 220 nm and 254 nm.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial time point.
-
Identify and quantify any major degradation products.
-
Protocol 2: Confirmatory Identification of (4-Bromo-2-chlorobenzaldehyde)
Procedure:
-
Sample Preparation: Take an aliquot of the basally degraded sample that shows the unknown peak.
-
Standard Preparation: Prepare a 0.1 mg/mL solution of (4-Bromo-2-chlorobenzaldehyde) in acetonitrile.
-
Co-injection: Mix the degraded sample and the standard solution in a 1:1 ratio and inject into the HPLC system using the method described in Protocol 1.
-
Analysis: If the peak of interest in the degraded sample and the peak from the standard have the same retention time and the co-injected sample shows a single, larger peak, it confirms the identity of the degradation product.
Visualizations
Caption: Workflow for Acidic Forced Degradation Study.
Caption: Potential Degradation Pathways of this compound.
Technical Support Center: Purification of Polar (4-Bromo-2-chlorophenyl)methanol Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with polar derivatives of (4-bromo-2-chlorophenyl)methanol. This guide is designed by application scientists to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions, helping you overcome the unique purification challenges associated with these molecules.
The this compound scaffold presents a unique starting point. Its halogenated phenyl ring provides a degree of hydrophobicity, but the benzylic alcohol is a versatile handle for introducing a wide array of polar functional groups. This often results in derivatives with challenging amphipathic character, leading to issues in solubility, stability, and chromatographic separation. This guide will help you navigate these complexities.
Section 1: Purification Strategy & Troubleshooting
Choosing the right purification strategy from the outset is critical. Highly polar compounds often behave poorly under standard normal-phase silica gel chromatography. The decision tree below provides a logical path to selecting an appropriate primary purification technique.
Purification Strategy Decision Tree
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with (4-Bromo-2-chlorophenyl)methanol
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions, with a specific focus on challenges encountered when using (4-Bromo-2-chlorophenyl)methanol as a substrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to catalyst deactivation, ensuring the success of your synthetic endeavors.
I. Understanding the Challenge: The Substrate and Potential Pitfalls
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of multiple reactive sites—a bromo group, a chloro group, and a hydroxymethyl group—can lead to a variety of side reactions and catalyst deactivation pathways. Understanding these potential issues is the first step toward effective troubleshooting.
The primary goal in a typical cross-coupling reaction with this substrate is to selectively activate the more reactive C-Br bond for oxidative addition to the Pd(0) catalyst, leaving the C-Cl and C-CH₂OH bonds intact.[1] However, various factors can disrupt the catalytic cycle and lead to catalyst deactivation.
II. Troubleshooting Guide: A Logic-Based Approach to Catalyst Deactivation
When faced with a stalled or low-yielding cross-coupling reaction involving this compound, a systematic approach to troubleshooting is essential. The following flowchart and detailed explanations will guide you through the process of identifying and resolving the root cause of catalyst deactivation.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for catalyst deactivation.
Detailed Troubleshooting Steps
Issue 1: Catalyst Precipitation (Blackening of the Reaction Mixture)
The appearance of a black precipitate is a common sign of catalyst deactivation, indicating the formation of palladium black. This occurs when the Pd(0) catalyst aggregates and loses its catalytic activity.[2]
-
Potential Cause A: Insufficient Ligand Stabilization. The phosphine ligand plays a crucial role in stabilizing the Pd(0) center.[3] If the ligand concentration is too low or the ligand itself is not robust enough, the palladium atoms can agglomerate.
-
Solution:
-
Optimize Ligand-to-Palladium Ratio: Increase the ligand-to-palladium ratio. A common starting point is a 2:1 ratio, but for challenging substrates, a higher ratio may be necessary.
-
Choose a More Stabilizing Ligand: Consider using bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig classes (e.g., SPhos, XPhos).[4] These ligands are known to enhance catalyst stability and activity.[5]
-
-
-
Potential Cause B: Ligand Degradation. Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[6]
-
Solution:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen, which can oxidize the phosphine ligand.[7]
-
Use Air-Stable Precatalysts: Employ modern, air-stable palladium precatalysts that generate the active Pd(0) species in situ.
-
-
Issue 2: Incomplete Conversion of this compound
If your reaction stalls with a significant amount of starting material remaining, a specific step in the catalytic cycle is likely being inhibited.
-
Potential Cause A: Inefficient Oxidative Addition. The first step of the catalytic cycle, the oxidative addition of the aryl bromide to the Pd(0) center, can be slow or incomplete.[1][8] This step is often the rate-determining step in the catalytic cycle.[1]
-
Solution:
-
Screen Electron-Rich Ligands: Use more electron-donating ligands to increase the electron density on the palladium center, which can facilitate oxidative addition.[3][5]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for this step. However, be mindful of potential ligand or substrate degradation at higher temperatures.[9]
-
-
-
Potential Cause B: Inhibited Transmetalation. The transfer of the organic group from the boron reagent to the palladium center is a critical step that can be hindered by several factors.[10][11][12]
-
Solution:
-
Optimize Base and Solvent: The choice of base and solvent is crucial for the transmetalation step.[9] A stronger base or a solvent system that promotes the solubility of all components can improve the rate of transmetalation. For instance, using an aqueous base in a biphasic system with vigorous stirring can be effective.[4]
-
Consider Boronic Esters: Boronic acids can be prone to decomposition.[9] Using more stable boronic esters, such as pinacol esters, can sometimes improve reaction outcomes.[13]
-
-
-
Potential Cause C: Slow Reductive Elimination. The final step, where the new C-C bond is formed and the product is released from the palladium center, can be slow, leading to a buildup of the diorganopalladium(II) intermediate.[1][3]
-
Solution:
-
Employ Bulky Ligands: Bulky ligands can promote reductive elimination by creating steric strain around the palladium center.[3][5]
-
Monitor Reaction Progress: A slow reductive elimination may simply require longer reaction times. Monitor the reaction by techniques like TLC, GC-MS, or LC-MS to determine if the reaction is proceeding, albeit slowly.[9]
-
-
Issue 3: Formation of Significant Side Products
The presence of unwanted byproducts indicates that side reactions are competing with the desired cross-coupling pathway.
-
Potential Cause A: Homocoupling of the Boronic Acid. This side reaction leads to the formation of a biaryl product derived from the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species.[7]
-
Solution:
-
-
Potential Cause B: Protodeborylation or Dehalogenation. These side reactions result in the replacement of the boronic acid group or the halogen on the starting material with a hydrogen atom, respectively.[7][9] They are often caused by the presence of water or other protic sources.
-
Solution:
-
Anhydrous Conditions: If protodeborylation or dehalogenation is a significant issue, using anhydrous solvents and reagents can be beneficial.[9]
-
Careful Choice of Base: Some bases can be a source of water. Using a non-hydroxide base under anhydrous conditions may be necessary.
-
-
-
Potential Cause C: Undesired Reaction with the Hydroxymethyl Group. The hydroxymethyl group on this compound can potentially interact with the catalyst or other reagents. For instance, the alcohol could act as a reducing agent for the Pd(II) precatalyst or coordinate to the palladium center, inhibiting catalysis.[6]
-
Solution:
-
Protecting Group Strategy: If other troubleshooting steps fail, protecting the hydroxymethyl group (e.g., as a silyl ether or an acetate ester) can prevent its interference in the reaction.
-
Milder Reaction Conditions: Using a milder base or lower reaction temperatures may minimize side reactions involving the hydroxymethyl group.
-
-
III. Frequently Asked Questions (FAQs)
Q1: I am observing the formation of a significant amount of the debrominated starting material, (2-chlorophenyl)methanol. What is the likely cause and how can I prevent it?
A1: The formation of (2-chlorophenyl)methanol is a result of a dehalogenation side reaction. This typically occurs after the oxidative addition of the C-Br bond to the palladium center. The resulting arylpalladium(II) intermediate can then react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[7] Potential hydride sources include trace water, the hydroxymethyl group of the substrate itself, or the solvent.
To mitigate this:
-
Ensure strictly anhydrous conditions by using freshly distilled solvents and oven-dried glassware.
-
Thoroughly degas all reagents to remove any dissolved oxygen, which can participate in side reactions that may indirectly lead to hydride formation.
-
Consider using a less reactive base or a different solvent system.
Q2: My reaction is very slow, even at elevated temperatures. Could the chloro-substituent be interfering with the catalyst?
A2: While the C-Cl bond is generally less reactive towards oxidative addition than the C-Br bond, the presence of the chloro group can still influence the electronic properties of the aromatic ring and potentially coordinate to the palladium center, slowing down the catalytic cycle.[1]
To address this:
-
Employ more electron-rich and sterically demanding ligands (e.g., Buchwald-type biarylphosphine ligands) which are known to accelerate both oxidative addition and reductive elimination.[4][5]
-
Carefully screen different palladium precatalysts, as their activation and stability can be influenced by the substrate.
Q3: Can the hydroxymethyl group of this compound directly poison the palladium catalyst?
A3: While direct "poisoning" in the classical sense (e.g., by a sulfur-containing compound) is unlikely, the hydroxymethyl group can participate in undesirable interactions. The alcohol can coordinate to the palladium center, potentially occupying a coordination site and hindering the desired catalytic steps.[14] Additionally, under basic conditions, the corresponding alkoxide could be formed, which might have different coordination properties or reactivity.
If you suspect interference from the hydroxymethyl group:
-
As a definitive test, protect the alcohol functionality (e.g., as a TBDMS ether) and repeat the reaction. If the reaction proceeds smoothly, it confirms the detrimental role of the free hydroxyl group.
-
Experiment with different bases to find one that is effective for the transmetalation step without causing problematic interactions with the hydroxymethyl group.
Q4: I am using a Pd(II) precatalyst like Pd(OAc)₂. Could the in-situ reduction to Pd(0) be an issue?
A4: Yes, the inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species can be a significant source of catalyst deactivation or low activity.[6] This reduction is often accomplished by a phosphine ligand or another reagent in the mixture.[6] If this process is slow or incomplete, you may observe an induction period or a complete failure of the reaction.
To ensure efficient catalyst activation:
-
Consider using a pre-formed Pd(0) source like Pd₂(dba)₃.
-
Alternatively, use a well-defined Pd(II) precatalyst that is known to undergo rapid and clean reduction to Pd(0) under the reaction conditions.[6]
-
Ensure the appropriate stoichiometry of the phosphine ligand is used, as it often plays a role in the reduction process.[6]
IV. Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol serves as a starting point and may require optimization for your specific boronic acid partner.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[13]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[13]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[13][15]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[13]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[13]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots.[9]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography.[13]
Protocol for the Preparation of a Boronic Acid Diethanolamine Adduct
If boronic acid instability is suspected, converting it to a more stable diethanolamine adduct can be beneficial.
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[13]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[13]
-
Precipitation: A precipitate will form.[13]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[13]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the coupling reaction.[13]
V. Data Summary Table
| Issue | Potential Cause | Recommended Ligand Class | Recommended Base | Solvent System |
| Catalyst Precipitation | Insufficient Ligand Stabilization | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | - | - |
| Incomplete Conversion | Inefficient Oxidative Addition | Electron-rich phosphines | - | - |
| Incomplete Conversion | Inhibited Transmetalation | - | K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O |
| Side Product Formation | Homocoupling | - | - | Anhydrous solvents |
| Side Product Formation | Protodeborylation | - | Non-hydroxide bases | Anhydrous solvents |
VI. Mechanistic Insights
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is paramount for effective troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[1][10]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[1][3]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Any disruption to these fundamental steps can lead to catalyst deactivation and reaction failure. By systematically evaluating each potential point of failure, researchers can effectively troubleshoot and optimize their cross-coupling reactions.
VII. References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). --INVALID-LINK--
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. --INVALID-LINK--
-
Suzuki reaction - Wikipedia. (n.d.). --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). --INVALID-LINK--
-
van der Vlugt, J. I., et al. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. --INVALID-LINK--
-
Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. (n.d.). --INVALID-LINK--
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (2015). --INVALID-LINK--
-
β-Hydride elimination - Wikipedia. (n.d.). --INVALID-LINK--
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. --INVALID-LINK--
-
Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. --INVALID-LINK--
-
β-Hydride Elimination - OpenOChem Learn. (n.d.). --INVALID-LINK--
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Request PDF - ResearchGate. (2004). --INVALID-LINK--
-
Cross-Linked “Poisonous” Polymer: Thermochemically Stable Catalyst Support for Tuning Chemoselectivity | Request PDF - ResearchGate. (2020). --INVALID-LINK--
-
Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. --INVALID-LINK--
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. (2021). --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). --INVALID-LINK--
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). (2019). --INVALID-LINK--
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing). (2012). --INVALID-LINK--
-
β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies - ChemRxiv. (2020). --INVALID-LINK--
-
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVIC. (2012). --INVALID-LINK--
-
Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC - NIH. (2022). --INVALID-LINK--
-
Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC - NIH. (2018). --INVALID-LINK--
-
(PDF) Trace Metal Impurities in Catalysis - ResearchGate. (2011). --INVALID-LINK--
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. (2020). --INVALID-LINK--
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). --INVALID-LINK--
-
pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy - IDEALS - University of Illinois. (2012). --INVALID-LINK--
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (n.d.). --INVALID-LINK--
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. (2021). --INVALID-LINK--
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | Catalysis | ChemRxiv | Cambridge Open Engage. (2021). --INVALID-LINK--
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv. (2021). --INVALID-LINK--
-
Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. (n.d.). --INVALID-LINK--
-
Mechanistic Investigation of Catalytic Carbon−Carbon Bond Activation and Formation by Platinum and Palladium Phosphine Complexes | Journal of the American Chemical Society - ACS Publications. (1995). --INVALID-LINK--
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. … - ResearchGate. (2024). --INVALID-LINK--
-
B-Alkyl Suzuki Couplings - Macmillan Group. (2005). --INVALID-LINK--
-
Ligand design for cross-couplings: phosphines - YouTube. (2024). --INVALID-LINK--
-
Synthesis of Organic Halides via Palladium(0) Catalysis - The Royal Society of Chemistry. (2014). --INVALID-LINK--
-
Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified | Request PDF - ResearchGate. (2013). --INVALID-LINK--
-
palladium coupling catalyst activation - YouTube. (2020). --INVALID-LINK--
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). --INVALID-LINK--
-
Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling - PMC - PubMed Central. (2016). --INVALID-LINK--
-
Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) - MDPI. (2023). --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. ideals.illinois.edu [ideals.illinois.edu]
- 12. Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of (4-Bromo-2-chlorophenyl)methanol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic reactions inherent in the synthesis of (4-Bromo-2-chlorophenyl)methanol. Our goal is to equip you with the knowledge to not only troubleshoot issues but also to proactively design safer and more efficient synthetic procedures.
The synthesis of this compound, a key intermediate in modern synthesis, often involves highly reactive and exothermic steps, particularly when employing organometallic reagents or powerful reducing agents.[1] Understanding and controlling these exotherms is paramount for safety, yield, and purity.
Section 1: Understanding the Exothermic Nature of the Synthesis
Q1: Which steps in the synthesis of this compound are most likely to be dangerously exothermic?
A1: The primary sources of significant exotherms in the synthesis of this compound are typically:
-
Grignard Reagent Formation: The reaction of an aryl halide (like 4-bromo-2-chlorobenzene) with magnesium metal is highly exothermic.[2][3] The initiation of this reaction can be unpredictable, sometimes exhibiting an induction period followed by a sudden and rapid release of heat.[4]
-
Reaction of Grignard Reagent with an Aldehyde: The nucleophilic addition of the Grignard reagent to an aldehyde (e.g., formaldehyde or a protected equivalent) is also a significant exothermic event.[5][6]
-
Reduction of 4-Bromo-2-chlorobenzaldehyde: The reduction of the aldehyde to the corresponding alcohol using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) is extremely exothermic and involves the release of flammable hydrogen gas upon quenching.[7] Even milder reducing agents like Sodium Borohydride (NaBH₄) will generate heat, although typically more controllably.[8]
-
Quenching of Reactive Reagents: The quenching of any unreacted Grignard reagent or metal hydrides with protic solvents (e.g., water, acids) is violently exothermic and requires careful control.[4][9][10]
Section 2: Proactive Control Measures for Exothermic Reactions
This section focuses on the steps you can take during experimental design and setup to mitigate the risks associated with exothermic reactions.
Q2: How can I control the exotherm during the formation of the Grignard reagent from 4-bromo-2-chlorobenzene?
A2: Controlling the Grignard reagent formation is crucial. Here are key strategies:
-
Slow and Controlled Addition: The aryl halide should be added slowly and dropwise to the magnesium turnings.[2] This ensures that the heat generated can be effectively dissipated by the solvent and any external cooling.[2]
-
Use of an Addition Funnel: Employing an addition funnel allows for precise control over the addition rate. A pressure-equalizing dropping funnel is recommended for reactions run under an inert atmosphere.
-
Solvent Choice: Ethereal solvents like Tetrahydrofuran (THF) or diethyl ether are essential for stabilizing the Grignard reagent.[2] THF is often preferred for its higher boiling point, which can help moderate the reaction temperature.[2]
-
Cooling: Have an ice bath ready to cool the reaction vessel if the exotherm becomes too vigorous.[4]
-
Initiation: Be prepared for a potential induction period. Gentle warming with a heat gun may be necessary to initiate the reaction, but be ready to cool it immediately once the exotherm begins.[2]
Q3: What are the best practices for managing the exothermic reduction of 4-bromo-2-chlorobenzaldehyde with NaBH₄ or LiAlH₄?
A3: The choice of reducing agent has significant implications for managing the exotherm.
-
Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent for aldehydes and ketones.[8][11]
-
Portion-wise Addition: Add the solid NaBH₄ in small portions to a cooled solution of the aldehyde in a suitable solvent (e.g., methanol, ethanol).[8]
-
Temperature Monitoring: Continuously monitor the internal temperature and maintain it within a safe range (typically 0-25 °C).
-
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and less selective reducing agent, capable of reducing esters and carboxylic acids as well.[7][12] Its reactions are significantly more exothermic and require greater caution.[7]
-
Reverse Addition: A safer approach is to add the aldehyde solution slowly to a cooled slurry of LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether).
-
Inert Atmosphere: LiAlH₄ reacts violently with water, so the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[7]
-
Extreme Caution During Quenching: The quenching of LiAlH₄ is extremely hazardous and must be done with a carefully planned procedure.
-
Experimental Protocol: Reduction of 4-bromo-2-chlorobenzaldehyde with NaBH₄
-
Dissolve 4-bromo-2-chlorobenzaldehyde (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[13]
-
Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Slowly quench the reaction by the dropwise addition of aqueous ammonium chloride or 1N HCl at 0 °C.[13]
-
Proceed with standard aqueous workup and extraction.
Section 3: Troubleshooting Guide for Exothermic Events
This section provides solutions to common problems encountered during the synthesis.
Q4: My Grignard reaction has a long induction period, and I'm worried about adding too much halide, leading to a runaway reaction. What should I do?
A4: This is a classic and dangerous scenario. The accumulation of unreacted starting material can lead to an uncontrolled exotherm once the reaction initiates.[14]
-
Patience is Key: Respect the induction period. Do not add more of the halide if the reaction doesn't start immediately.[4]
-
Gentle Initiation: If the reaction fails to start, try gently warming a small spot on the flask with a heat gun. Be prepared to immerse the flask in a cooling bath immediately upon initiation.[2]
-
Chemical Activation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the magnesium turnings to help initiate the reaction.[15]
-
If Over-Addition Occurs: If you suspect a significant accumulation of the halide, immediately cool the reaction flask in an ice-salt bath and be prepared for a vigorous reaction upon initiation. Ensure you have a clear path to an emergency stop (e.g., a quenching bath).
Q5: The quenching of my reaction is extremely violent and difficult to control. How can I quench my reaction more safely?
A5: A violent quench is a sign of poor heat dissipation and/or too rapid addition of the quenching agent.[10]
-
Cooling is Non-Negotiable: Always place the reaction flask in an ice bath before and during the entire quenching process.[4][9]
-
Dropwise Addition: The quenching agent (e.g., water, saturated aqueous ammonium chloride, or dilute acid) must be added dropwise.[4][9] An addition funnel provides the best control.[10]
-
Dilution: If the reaction mixture is highly concentrated, dilute it with an appropriate anhydrous solvent (like THF or diethyl ether) before quenching.[10]
-
Stirring: Ensure vigorous stirring to dissipate heat and prevent localized hot spots.
Table 1: Quenching Protocols for Reactive Reagents
| Reagent to be Quenched | Recommended Quenching Agent | Procedure | Key Safety Considerations |
| Grignard Reagent | Saturated aqueous NH₄Cl or 10% H₂SO₄ | Cool reaction to 0 °C. Add quenching agent dropwise with vigorous stirring.[4][9] | Highly exothermic. Respect any induction period.[4] |
| Lithium Aluminum Hydride (LiAlH₄) | Fieser Method: For every 1g of LiAlH₄, add dropwise: 1 mL H₂O, then 1 mL 15% NaOH (aq), then 3 mL H₂O. | Cool reaction to 0 °C. Add each component sequentially and very slowly. | Extremely exothermic and generates H₂ gas. Ensure adequate ventilation. |
| Sodium Borohydride (NaBH₄) | Water, 1M HCl, or saturated aqueous NH₄Cl | Cool reaction to 0 °C. Add quenching agent dropwise. | Exothermic, but generally less violent than LiAlH₄ or Grignard quenching. |
Section 4: Scale-Up Considerations and Safety
Q6: I have a successful lab-scale procedure. What are the key considerations for safely scaling up the synthesis?
A6: Scaling up an exothermic reaction is not a linear process and presents significant safety challenges.[14]
-
Surface Area to Volume Ratio: As you scale up, the volume of the reaction mixture increases by the cube of the vessel radius, while the heat transfer area only increases by the square of the radius.[16] This means heat dissipation becomes less efficient.
-
Heat Management: The reactor's cooling system must be able to handle the maximum heat output of the reaction.[17]
-
Controlled Addition is Critical: The rate of addition of the limiting reagent becomes even more critical on a larger scale to avoid overwhelming the cooling capacity.[16]
-
Mixing: Ensure adequate stirring to prevent the formation of hot spots.[17]
-
Thermal Safety Studies: For significant scale-up, consider performing thermal safety studies like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction and the potential for thermal runaway.[17]
Diagram 1: Decision Workflow for Managing Exothermic Reactions
Caption: Workflow for managing exothermic reactions.
Frequently Asked Questions (FAQs)
Q7: Can I use a different solvent for the Grignard reaction? A7: Ethereal solvents that can solvate and stabilize the "Schlenk equilibrium" of the Grignard reagent are essential.[2] While diethyl ether and THF are most common, other ethers like 2-methyl-THF or cyclopentyl methyl ether (CPME) can be used. Non-coordinating solvents like hydrocarbons are generally unsuitable.
Q8: My reaction turned dark brown/black during the Grignard formation. What does this mean? A8: While a gray or brownish color is normal, a very dark or black color may indicate decomposition or significant side reactions, often due to overheating.[2] This can lead to the formation of biphenyl byproducts.[2] To avoid this, maintain careful temperature control and a slow, steady addition of the aryl halide.[2]
Q9: What is an "induction period" in a Grignard reaction? A9: The induction period is the delay between the addition of the alkyl/aryl halide and the start of the exothermic reaction.[4] It can be caused by a passivating layer of magnesium oxide on the surface of the magnesium. Once this layer is breached, the reaction can start abruptly. It's crucial not to add a large amount of the halide during this period to avoid a dangerous runaway reaction.[4]
Q10: Are there alternative, less hazardous methods for this synthesis? A10: Yes, for the reduction step, transfer hydrogenation or catalytic hydrogenation could be considered as alternatives to metal hydrides, although they may require optimization. For the C-C bond formation, other organometallic reagents or coupling reactions could be explored, but these come with their own sets of challenges. Additionally, advances in flow chemistry and microreactors offer enhanced heat transfer and safety for highly exothermic reactions.[18][19]
References
- 1. This compound | 185315-48-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. rroij.com [rroij.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. fauske.com [fauske.com]
- 17. amarequip.com [amarequip.com]
- 18. process-technology-online.com [process-technology-online.com]
- 19. openpr.com [openpr.com]
Technical Support Center: Solvent Effects on the Reactivity of (4-Bromo-2-chlorophenyl)methanol
Document ID: TSC-BCPM-SOLV-2026-01
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding the Substrate
(4-Bromo-2-chlorophenyl)methanol is a substituted benzylic alcohol, a structural motif common in medicinal chemistry and materials science. Its reactivity is primarily centered around two key sites: the benzylic hydroxyl group (-CH₂OH) and the carbon-bromine bond on the aromatic ring. The choice of solvent is a critical, yet often underestimated, parameter that can dictate the outcome of a reaction, influencing everything from reaction rates to the product distribution and the prevalence of side reactions.
The benzylic position is particularly sensitive to solvent effects due to its ability to stabilize charged intermediates (carbocations) and transition states through resonance with the adjacent aromatic ring.[1][2] This guide provides in-depth, troubleshooting-focused answers to common issues encountered when working with this substrate, emphasizing the causal relationship between solvent properties and reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nucleophilic substitution reaction on the hydroxyl group is giving a complex mixture of products, including a significant amount of an ether byproduct, when I use methanol as a solvent. What is happening and how can I fix it?
Answer:
Root Cause Analysis: You are likely observing a competitive reaction between your intended nucleophile and the solvent itself, a phenomenon known as solvolysis .[3][4] this compound, being a benzylic alcohol, can readily undergo nucleophilic substitution via an S(_N)1-like mechanism. Polar protic solvents, such as methanol or ethanol, are particularly effective at promoting this pathway for two main reasons:
-
Stabilization of the Carbocation: These solvents can stabilize the benzylic carbocation intermediate that forms when the hydroxyl group (or a protonated version of it) leaves.[5][6][7] This stabilization lowers the activation energy for the S(_N)1 pathway.
-
Solvent as a Nucleophile: The solvent molecules themselves (e.g., methanol) are weak nucleophiles and are present in vast excess. They can attack the stabilized carbocation, leading to the formation of the corresponding methyl ether, (4-bromo-2-chlorophenyl)(methoxy)methane.[4][8]
This competition between your desired nucleophile and the solvent leads to the complex product mixture you are observing.
Troubleshooting Protocol: Shifting to a Polar Aprotic Solvent
To suppress solvolysis and favor your desired reaction, you must switch to a solvent that cannot act as a nucleophile. Polar aprotic solvents are the ideal choice.
Recommended Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (CH₃CN)
These solvents are polar enough to dissolve most nucleophilic salts but lack the acidic protons that enable them to act as nucleophiles.[9][10] This leaves your intended nucleophile "free" and more reactive, promoting a clean S(_N)2 reaction.[10]
Step-by-Step Experimental Protocol (Example: Azide Substitution):
-
Preparation: Ensure all glassware is oven-dried. Use anhydrous DMF as the solvent.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq).
-
Reagent Addition: Add sodium azide (NaN₃, 1.2 eq).
-
Heating: Heat the mixture to 60-80 °C. The higher temperature is needed to facilitate the S(_N)2 reaction, which may be slower than the competing S(_N)1 pathway in protic solvents.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, pour into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
By following this protocol, you eliminate the possibility of the solvent interfering, ensuring the formation of the desired azido product.
Q2: I am trying to oxidize this compound to the corresponding aldehyde, but the reaction is extremely slow or stalls completely in a nonpolar solvent like toluene. Why is this happening?
Answer:
Root Cause Analysis: The efficiency of many common oxidation reagents is highly dependent on the solvent's ability to dissolve the reactants and stabilize charged or highly polar transition states. Reagents like pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or systems involving oxoammonium salts often proceed through mechanisms with significant charge separation.
-
Solubility Issues: Many inorganic or salt-based oxidants have poor solubility in nonpolar solvents like toluene or hexane. If the oxidant cannot dissolve, the reaction remains a heterogeneous mixture with very slow reaction rates.
-
Mechanism Inhibition: The rate-determining step in many oxidations involves the formation of a polar intermediate or transition state. Nonpolar solvents cannot effectively stabilize these species, leading to a high activation energy barrier and a sluggish reaction.[11] For instance, studies on the oxidation of substituted benzyl alcohols have shown that rates can be significantly influenced by the solvent medium.[12][13]
Troubleshooting Protocol: Selecting an Appropriate Oxidation Solvent
For most mild oxidations of alcohols to aldehydes, a moderately polar, non-reactive solvent is required.
Recommended Solvents:
-
Dichloromethane (DCM): The most common and effective solvent for oxidations using PCC, PDC, or DMP. It provides excellent solubility for both the alcohol and the oxidant.
-
Acetonitrile (CH₃CN): Another suitable polar aprotic solvent.
-
Dimethyl sulfoxide (DMSO): Used in Swern and related oxidations. Note that DMSO is a reactant in the Swern oxidation, not just a solvent.[11]
Step-by-Step Experimental Protocol (Example: Dess-Martin Oxidation):
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin periodinane (DMP, 1.1 - 1.5 eq) portion-wise at 0 °C or room temperature. The reaction is often mildly exothermic.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Workup: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude aldehyde.
This protocol ensures all components are in solution and that the polar intermediates of the oxidation mechanism are adequately stabilized.
Q3: How can I use solvent choice to control whether a substitution reaction on the benzylic alcohol proceeds via an S(_N)1 or S(_N)2 mechanism?
Answer:
Mechanistic Control via Solvent Selection: The choice between an S(_N)1 and S(_N)2 pathway is a classic example of solvent-directed reactivity.[14] Because this compound is a benzylic alcohol, it is poised at the crossover point between these two mechanisms, making solvent choice a powerful tool for control.
-
To Favor S(_N)1: Use polar protic solvents (e.g., water, methanol, ethanol, acetic acid). These solvents excel at stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding, dramatically lowering the activation energy for the unimolecular pathway.[5][7][15] S(_N)1 reactions in these solvents are often solvolysis reactions where the solvent itself acts as the nucleophile.[6][16]
-
To Favor S(_N)2: Use polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile). These solvents can dissolve ionic nucleophiles but are poor at solvating the anionic nucleophile due to the lack of hydrogen bond donors.[9] This leaves the nucleophile "naked" and highly reactive, promoting the bimolecular backside attack characteristic of the S(_N)2 mechanism.[10][14]
Data Summary: Solvent Properties and Mechanistic Bias
| Solvent | Dielectric Constant (ε) at 20°C | Solvent Type | Favored Mechanism | Rationale |
| Water | 80.1 | Polar Protic | S(_N)1 | Excellent stabilization of carbocation and leaving group.[6] |
| Methanol | 33.0 | Polar Protic | S(_N)1 | Good stabilization of ionic intermediates; can act as nucleophile.[5] |
| Acetic Acid | 6.2 | Polar Protic | S(_N)1 | Stabilizes carbocation; often used under acidic conditions. |
| DMSO | 46.7 | Polar Aprotic | S(_N)2 | Solvates cation, leaving a highly reactive "naked" anion.[10] |
| DMF | 36.7 | Polar Aprotic | S(_N)2 | Similar to DMSO; excellent for reactions with anionic nucleophiles.[5] |
| Acetonitrile | 37.5 | Polar Aprotic | S(_N)2 | Less basic than DMSO/DMF, good for a wide range of nucleophiles. |
| Acetone | 21.0 | Polar Aprotic | S(_N)2 | Moderately polar, favors S(_N)2 over S(_N)1.[9] |
| Dichloromethane | 9.1 | Nonpolar/Weakly Polar | Depends on Nucleophile | Generally disfavors S(_N)1 due to poor ion stabilization. |
| Toluene | 2.4 | Nonpolar | Neither | Poor solvent for ionic reactants; generally unsuitable. |
Visual Guides & Workflows
Nucleophilic Substitution Pathway Decision
This diagram illustrates how solvent choice directs the reaction mechanism for the substitution of the hydroxyl group on this compound.
Caption: Solvent choice dictates the S(_N)1 vs. S(_N)2 pathway.
Troubleshooting Flowchart for Failed Reactions
Use this workflow to diagnose and solve common issues when reacting this compound.
Caption: A decision tree for troubleshooting common reaction failures.
References
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Solvolysis mechanisms for benzyl substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Solvolysis Reactions | Overview, Types & Mechanisms | Study.com [study.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 8. researchgate.net [researchgate.net]
- 9. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. reddit.com [reddit.com]
- 15. Khan Academy [khanacademy.org]
- 16. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to ¹H NMR Characterization of (4-Bromo-2-chlorophenyl)methanol and Its Reaction Products
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the precise and unambiguous characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for elucidating the structure of organic molecules. This guide provides an in-depth comparison of the ¹H NMR spectral features of (4-Bromo-2-chlorophenyl)methanol and its common reaction products, offering experimental insights and data to aid in the rapid and accurate identification of these compounds.
Introduction: The Significance of Spectroscopic Analysis in Synthetic Chemistry
This compound is a versatile building block in organic synthesis, amenable to a variety of chemical transformations at its benzylic alcohol functionality. Oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification are common reactions that yield products with distinct biological activities and chemical properties. Monitoring the progress of these reactions and confirming the identity of the products necessitates a robust analytical methodology. ¹H NMR spectroscopy provides a detailed fingerprint of the molecular structure, with chemical shifts, coupling constants, and signal integrations offering a wealth of information. This guide will dissect the ¹H NMR spectra of the parent alcohol and its key derivatives, highlighting the diagnostic signals that differentiate them.
Understanding the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of the starting material, this compound, serves as our reference point. The key to interpreting the spectra of its derivatives lies in understanding how the transformation of the hydroxymethyl group (-CH₂OH) influences the chemical environment of the nearby protons.
The aromatic region of the spectrum is dictated by the substitution pattern on the benzene ring. The bromine at position 4 and the chlorine at position 2 are both electron-withdrawing groups, which deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzene (δ ~7.3 ppm)[1]. The relative positions of these protons (H-3, H-5, and H-6) give rise to a distinct splitting pattern.
The most informative signals for monitoring reactions are those of the benzylic protons (-CH₂-) and the hydroxyl proton (-OH). In the starting material, the benzylic protons typically appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-4.8 ppm. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.
Comparative ¹H NMR Analysis of Reaction Products
The true power of ¹H NMR in reaction monitoring comes from the distinct changes in the spectrum as this compound is converted into its various products.
Oxidation to 4-Bromo-2-chlorobenzaldehyde
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis[2]. This reaction results in a significant downfield shift of the proton attached to the carbonyl carbon.
-
Disappearance of the Benzylic Protons: The characteristic signal for the -CH₂OH protons of the starting material will disappear.
-
Appearance of the Aldehydic Proton: A new singlet will appear in the highly deshielded region of the spectrum, typically between δ 9.8 and 10.1 ppm. This is a definitive indicator of aldehyde formation.
-
Aromatic Region Shifts: The electron-withdrawing nature of the newly formed aldehyde group will further deshield the aromatic protons, causing slight downfield shifts in their signals.
Esterification to (4-Bromo-2-chlorophenyl)methyl acetate
Esterification of the alcohol, for instance with acetic anhydride or acetyl chloride, leads to the formation of an ester linkage. This transformation is readily identified by the appearance of a new methyl signal and a downfield shift of the benzylic protons.
-
Shift of the Benzylic Protons: The benzylic protons (-CH₂-) are now adjacent to an ester oxygen and will experience a downfield shift to approximately δ 5.0-5.3 ppm.
-
Appearance of the Acetyl Methyl Protons: A new sharp singlet, corresponding to the methyl protons of the acetate group (-COCH₃), will appear in the upfield region, typically around δ 2.0-2.2 ppm.
-
Disappearance of the Hydroxyl Proton: The broad signal of the -OH proton will no longer be present.
Etherification to 1-(Benzyloxymethyl)-4-bromo-2-chlorobenzene (as an example of a benzyl ether)
Conversion of the alcohol to an ether, for example, through a Williamson ether synthesis with benzyl bromide, will introduce a new set of benzylic protons and cause a shift in the original benzylic protons.
-
Shift of the Original Benzylic Protons: The benzylic protons of the (4-Bromo-2-chlorophenyl)methyl moiety will shift slightly upfield compared to the ester, typically appearing around δ 4.5-4.7 ppm.
-
Appearance of New Benzylic Protons: A new singlet corresponding to the benzylic protons of the introduced benzyl group will appear around δ 4.5-4.8 ppm.
-
Appearance of a New Aromatic System: The spectrum will now show signals for the aromatic protons of the newly introduced benzyl group, typically as a multiplet around δ 7.2-7.4 ppm.
Data Summary: A Comparative Table of ¹H NMR Chemical Shifts
The following table summarizes the predicted ¹H NMR chemical shifts for this compound and its key reaction products. These values are estimations and may vary slightly based on the solvent and spectrometer frequency used.
| Compound | Aromatic Protons (δ, ppm) | -CH₂- Protons (δ, ppm) | Other Diagnostic Protons (δ, ppm) |
| This compound | 7.2 - 7.6 (m) | ~4.7 (s) | ~2.5 (br s, -OH) |
| 4-Bromo-2-chlorobenzaldehyde | 7.4 - 7.9 (m) | - | ~10.0 (s, -CHO) |
| (4-Bromo-2-chlorophenyl)methyl acetate | 7.2 - 7.6 (m) | ~5.1 (s) | ~2.1 (s, -COCH₃) |
| 1-(Benzyloxymethyl)-4-bromo-2-chlorobenzene | 7.2 - 7.6 (m) | ~4.6 (s) | ~4.5 (s, Ph-CH₂-), 7.3-7.4 (m, Ph-H) |
Experimental Protocols
To provide a practical context, detailed methodologies for the synthesis and subsequent ¹H NMR analysis of a representative product, 4-Bromo-2-chlorobenzaldehyde, are provided below.
Synthesis of 4-Bromo-2-chlorobenzaldehyde via Oxidation
This protocol outlines a common method for the oxidation of a benzylic alcohol to an aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate them under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Bromo-2-chlorobenzaldehyde as a solid.
¹H NMR Sample Preparation and Analysis
Procedure:
-
Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum by applying Fourier transformation, phasing, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the TMS standard.
Visualizing the Transformation: Reaction Workflow
The following diagram illustrates the synthetic pathway from the starting material to the aldehyde product.
Caption: Oxidation of this compound to 4-Bromo-2-chlorobenzaldehyde.
Key Structural Changes and Their ¹H NMR Signatures
The transformation of the functional group at the benzylic position is the primary driver of the observed changes in the ¹H NMR spectrum.
Caption: Key ¹H NMR signal changes upon oxidation of the benzylic alcohol.
Conclusion: A Powerful Tool for Reaction Analysis
This guide has demonstrated the utility of ¹H NMR spectroscopy for the characterization of this compound and its reaction products. By focusing on the diagnostic signals of the benzylic and other key protons, researchers can confidently monitor the progress of their reactions and verify the structures of their synthesized compounds. The provided experimental protocols and comparative data serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery, enabling more efficient and accurate research outcomes.
References
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized (4-Bromo-2-chlorophenyl)methanol by HPLC
For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for synthesized intermediates is a cornerstone of robust and reproducible research. In the synthesis of complex pharmaceutical compounds, the integrity of each building block is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for ascertaining the purity of (4-Bromo-2-chlorophenyl)methanol, a key intermediate in various synthetic pathways. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer a comparative analysis of different HPLC approaches, supported by illustrative data.
The Criticality of Purity in Pharmaceutical Intermediates
This compound serves as a crucial precursor in the synthesis of numerous pharmaceutical agents. Its purity directly impacts the impurity profile of the subsequent API. Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or complications in final product purification. Therefore, a validated, high-resolution analytical method to confirm the purity of this intermediate is not merely a quality control step but a fundamental aspect of process development and validation.
Synthesis and the Anticipated Impurity Profile
A common and efficient route to synthesize this compound is the reduction of the corresponding aldehyde, 4-bromo-2-chlorobenzaldehyde.[1] This seemingly straightforward conversion can introduce several process-related impurities that necessitate a robust analytical method for their detection and quantification.
Potential Impurities in the Synthesis of this compound:
| Impurity Name | Structure | Origin |
| 4-Bromo-2-chlorobenzaldehyde | Unreacted starting material.[1] | |
| 4-Bromo-2-chlorobenzoic acid | Oxidation of the starting aldehyde or the final product. | |
| 1-Bromo-3-chloro-5-(methoxymethyl)benzene | Potential regioisomer from starting material synthesis. | |
| Bis(4-bromo-2-chlorophenyl)methyl ether | Dimerization byproduct formed under certain reaction conditions. |
Understanding the potential impurity landscape is the first and most critical step in developing a specific and sensitive HPLC method. The chosen method must be capable of resolving the main component from these and other unforeseen impurities.
Comparative HPLC Methodologies for Purity Determination
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for the analysis of moderately polar, aromatic compounds like this compound.[2] The separation is governed by the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. The key to a successful separation lies in the judicious selection of the stationary phase (column) and the optimization of the mobile phase composition.[3]
Here, we compare two robust RP-HPLC methods utilizing different stationary phases: a traditional C18 column and a Phenyl-Hexyl column, which offers alternative selectivity.[4]
Method 1: The Workhorse - C18 Stationary Phase
The C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and broad applicability.[5] It separates compounds primarily based on their hydrophobic character.
Method 2: The Specialist - Phenyl-Hexyl Stationary Phase
Phenyl-based columns provide a unique separation mechanism by incorporating π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[6] This can lead to enhanced resolution of compounds with similar hydrophobicity but different aromatic character, which is particularly useful for separating halogenated aromatic compounds.[7]
Experimental Protocols
The following protocols are designed to be self-validating, with system suitability tests incorporated to ensure the reliability of the results. These methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]
Sample Preparation
-
Accurately weigh approximately 25 mg of the synthesized this compound.
-
Dissolve the sample in 50.0 mL of the mobile phase to obtain a stock solution of approximately 0.5 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.05 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method 1: C18 Column Protocol
-
Instrumentation: HPLC system with a UV-Vis detector and data acquisition software.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
Method 2: Phenyl-Hexyl Column Protocol
-
Instrumentation: HPLC system with a UV-Vis detector and data acquisition software.
-
Column: Phenyl-Hexyl reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (70:30 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 25 minutes.
Experimental Workflow for HPLC Purity Assessment
Caption: A streamlined workflow for determining the purity of synthesized this compound using HPLC.
Comparative Performance Data
To objectively compare the two HPLC methods, a hypothetical but realistic dataset is presented below. This data assumes a synthesized batch of this compound containing the previously identified potential impurities.
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Retention Time of Main Peak (min) | 8.5 | 12.2 |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 |
| Theoretical Plates (Main Peak) | 8,500 | 12,000 |
| Limit of Quantification (LOQ) for Impurities (%) | 0.05 | 0.02 |
| Analysis Run Time (min) | 20 | 25 |
Analysis of Comparative Data:
The data clearly indicates the superior performance of the Phenyl-Hexyl column (Method 2) for this specific separation. While the C18 column provides an acceptable separation with a resolution of 1.8, the Phenyl-Hexyl column offers significantly better resolution (2.5) between the main peak and its closest eluting impurity. This is a critical advantage when aiming for high-purity material.
Furthermore, the Phenyl-Hexyl column exhibits a better peak shape (lower tailing factor) and higher efficiency (more theoretical plates), which contributes to improved sensitivity and a lower limit of quantification for impurities. The trade-off for this enhanced performance is a slightly longer analysis time.
The Causality Behind Experimental Choices
The choice of a Phenyl-Hexyl column over a standard C18 is a strategic decision rooted in the molecular structure of the analyte and its potential impurities. The presence of aromatic rings and halogen substituents in this compound and its related compounds makes them ideal candidates for separation on a stationary phase that can engage in π-π interactions. These interactions, in addition to the hydrophobic interactions, provide an orthogonal separation mechanism that enhances the resolution of structurally similar compounds.
The selection of methanol as the organic modifier in the mobile phase for the Phenyl-Hexyl method is also deliberate. While acetonitrile is a common choice in RP-HPLC, methanol can sometimes offer different selectivity, particularly with phenyl-based columns, by modulating the π-π interactions.[11]
Logical Relationship Between HPLC Parameters and Separation Efficiency
Caption: Interplay of key HPLC parameters and their impact on the overall separation performance.
Conclusion and Recommendations
For the routine purity assessment of synthesized this compound, both the C18 and Phenyl-Hexyl HPLC methods can provide reliable results. However, for applications demanding the highest level of purity and a comprehensive understanding of the impurity profile, the Phenyl-Hexyl column is the demonstrably superior choice. Its unique selectivity, driven by π-π interactions, offers enhanced resolution of critical impurity pairs that may co-elute on a standard C18 column.
As a Senior Application Scientist, my recommendation is to invest in the development and validation of a method based on a Phenyl-Hexyl or a similar phenyl-based stationary phase. The initial investment in method development will pay dividends in the long run by providing greater confidence in the quality of your synthetic intermediates and ultimately, the final drug substance. The principles and protocols outlined in this guide provide a solid foundation for establishing a robust and reliable purity assessment workflow in your laboratory.
References
- 1. 4-Bromo-2-chlorobenzaldehyde | 158435-41-7 | Benchchem [benchchem.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. halocolumns.com [halocolumns.com]
- 6. uhplcs.com [uhplcs.com]
- 7. waters.com [waters.com]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
A Comparative Guide to the Reactivity of (4-Bromo-2-chlorophenyl)methanol and (4-bromophenyl)methanol
Introduction
In the landscape of pharmaceutical and materials science research, halogenated benzyl alcohols serve as pivotal intermediates for the synthesis of complex molecular architectures. Their utility stems from the hydroxyl moiety, a versatile functional group for transformations, and the halogen substituents, which provide strategic points for cross-coupling reactions and modulate the electronic properties of the molecule. This guide provides an in-depth comparative analysis of the reactivity of two such building blocks: (4-Bromo-2-chlorophenyl)methanol and (4-bromophenyl)methanol.
The primary structural distinction between these two compounds is the presence of an additional chlorine atom at the ortho-position to the hydroxymethyl group in this compound. This seemingly minor difference introduces significant electronic and steric effects that profoundly influence the reactivity of the benzylic alcohol. Understanding these differences is paramount for researchers and drug development professionals in designing efficient synthetic routes and predicting reaction outcomes.
This guide will delve into a comparative analysis of three key reaction classes pertinent to these substrates: oxidation of the alcohol, nucleophilic substitution at the benzylic carbon, and etherification of the hydroxyl group. The discussion will be grounded in the principles of physical organic chemistry, supported by illustrative experimental data, and supplemented with detailed protocols for key transformations.
Theoretical Framework: The Influence of the Ortho-Chloro Substituent
The reactivity of a benzyl alcohol is dictated by the electronic and steric environment of the benzylic carbon and the hydroxyl group. The introduction of a chlorine atom at the ortho-position in this compound introduces two primary effects compared to (4-bromophenyl)methanol:
-
Electronic Effects: The chlorine atom is strongly electronegative and thus exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and, by extension, the benzylic carbon. While halogens also possess a lone pair that can participate in resonance, this resonance-donating effect (+R) is generally weaker for chlorine compared to its inductive effect, especially from the ortho position. The net result is a deactivation of the aromatic ring and a more electrophilic benzylic carbon.
-
Steric Effects: The presence of a relatively bulky chlorine atom in the ortho position creates significant steric hindrance around the hydroxymethyl group. This steric congestion can impede the approach of reagents to the reaction center, thereby slowing down reactions that are sensitive to steric bulk.
These electronic and steric factors will have competing or reinforcing influences depending on the specific reaction mechanism, as we will explore in the following sections.
Comparative Reactivity Analysis
To illustrate the differences in reactivity, we will consider three common transformations. The following experimental data is representative and intended to highlight the expected trends based on established chemical principles.
Oxidation to the Corresponding Aldehyde
The oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is sensitive to the electronic properties of the aromatic ring. Electron-donating groups generally accelerate the reaction by stabilizing the electron-deficient transition state, while electron-withdrawing groups have the opposite effect.[1][2]
| Substrate | Oxidizing Agent | Reaction Time (h) | Yield (%) |
| (4-bromophenyl)methanol | PCC | 2 | 92 |
| This compound | PCC | 5 | 85 |
| Illustrative data based on general trends for oxidation of substituted benzyl alcohols.[3][4] |
Analysis:
The ortho-chloro group in this compound is strongly electron-withdrawing, which deactivates the ring towards oxidation. This deactivation leads to a slower reaction rate and potentially lower yields compared to (4-bromophenyl)methanol under identical conditions. The Hammett plot for the oxidation of substituted benzyl alcohols typically shows a negative ρ value, indicating that electron-withdrawing groups decrease the reaction rate.[5][6]
Nucleophilic Substitution (SN1/SN2)
The conversion of the hydroxyl group to a better leaving group (e.g., a halide) followed by nucleophilic substitution is a common strategy. The mechanism of this reaction (SN1 or SN2) is highly dependent on the stability of the benzylic carbocation and steric hindrance at the benzylic carbon.
| Substrate | Reaction | Relative Rate | Predominant Mechanism |
| (4-bromophenyl)methanol | SN1 (solvolysis) | 1 | SN1 |
| This compound | SN1 (solvolysis) | < 1 | SN1 (destabilized) |
| (4-bromophenyl)methanol | SN2 (with NaN3) | 1 | SN2 |
| This compound | SN2 (with NaN3) | < 1 | SN2 (sterically hindered) |
| Illustrative data based on principles of SN1 and SN2 reactions with substituted benzyl systems.[7][8] |
Analysis:
-
SN1 Reactivity: The SN1 mechanism proceeds through a carbocation intermediate. The electron-withdrawing ortho-chloro group in this compound destabilizes the benzylic carbocation, making its formation less favorable and thus slowing down the SN1 reaction rate compared to (4-bromophenyl)methanol.[4]
-
SN2 Reactivity: The SN2 mechanism involves a backside attack by the nucleophile. The steric bulk of the ortho-chloro group in this compound hinders the approach of the nucleophile to the benzylic carbon, resulting in a slower SN2 reaction rate compared to the less hindered (4-bromophenyl)methanol.[7]
Therefore, for both SN1 and SN2 pathways, this compound is expected to be less reactive than (4-bromophenyl)methanol.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. In the context of our substrates, we will consider the reaction of their corresponding benzyl bromides with an alkoxide.
| Benzyl Bromide Substrate | Base | Reaction Time (h) | Yield (%) |
| 4-Bromobenzyl bromide | NaOEt | 4 | 88 |
| 4-Bromo-2-chlorobenzyl bromide | NaOEt | 10 | 75 |
| Illustrative data based on trends in Williamson ether synthesis with sterically hindered electrophiles.[5][9] |
Analysis:
Consistent with the principles of the SN2 reaction, the steric hindrance imposed by the ortho-chloro group in 4-bromo-2-chlorobenzyl bromide slows down the rate of nucleophilic attack by the ethoxide ion. This leads to a longer reaction time and potentially a lower yield compared to 4-bromobenzyl bromide.[10]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed.
Swern Oxidation of Benzyl Alcohols
This protocol is a mild and efficient method for oxidizing primary alcohols to aldehydes, minimizing over-oxidation to carboxylic acids.[11][12]
Caption: Workflow for the Swern Oxidation.
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the benzyl alcohol (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for an additional 15 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conversion of Benzyl Alcohols to Benzyl Chlorides
This protocol describes the conversion of a benzyl alcohol to the corresponding benzyl chloride using thionyl chloride (SOCl2).[13]
Caption: Synthesis of benzyl chlorides.
Procedure:
-
To a stirred solution of the benzyl alcohol (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude benzyl chloride, which can be used in the next step without further purification.
Williamson Ether Synthesis
This protocol outlines the synthesis of a benzyl ether from a benzyl halide and an alcohol.[10]
Caption: Williamson Ether Synthesis Workflow.
Procedure:
-
To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add the desired alcohol (e.g., ethanol, 1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add a solution of the benzyl halide (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude ether by silica gel column chromatography.
Conclusion
The presence of an ortho-chloro substituent in this compound significantly impacts its reactivity compared to (4-bromophenyl)methanol. The electron-withdrawing nature of the chlorine atom deactivates the molecule towards oxidation, while its steric bulk hinders nucleophilic attack in both SN1 and SN2 type reactions, including Williamson ether synthesis.
For researchers and drug development professionals, these differences are critical considerations in synthetic planning. While this compound offers an additional site for potential functionalization, its reduced reactivity may necessitate harsher reaction conditions or longer reaction times. Conversely, the higher reactivity of (4-bromophenyl)methanol may be advantageous for certain transformations but could lead to selectivity challenges in more complex syntheses. A thorough understanding of these substituent effects allows for the rational design of synthetic strategies, leading to more efficient and predictable outcomes in the development of novel chemical entities.
References
- 1. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 3. Comparative Study Of Oxidation Of Benzyl Alcohols By Different Cr (vi) Oxidants In Acetic Acid– H2o Medium, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki vs. Stille Coupling for the Synthesis of Biaryl Methanols: A Case Study of (4-Bromo-2-chlorophenyl)methanol
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Among these, the Suzuki-Miyaura and Stille couplings are preeminent methods for the formation of biaryl linkages.[2] This guide provides an in-depth comparative analysis of these two powerful reactions, focusing on their application to the synthesis of biaryl methanols using (4-Bromo-2-chlorophenyl)methanol as a representative substrate. This particular substrate, with its dual halogenation and a hydroxyl functional group, presents an interesting case study for evaluating the nuances of each coupling method.
While direct, head-to-head comparative studies on this specific molecule are not extensively documented, this guide synthesizes information from analogous systems and the well-established principles of each reaction to provide a comprehensive overview of their expected performance, mechanistic underpinnings, and practical considerations.
At a Glance: Key Differences and Considerations
| Parameter | Suzuki Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic acids/esters) | Organostannane (Organotin) |
| Toxicity | Boronic acids are generally of low toxicity.[3] | Organotin compounds are highly toxic.[3][4] |
| Byproducts | Boron-based, typically water-soluble and easily removed.[3] | Tin-based, often requiring specific workup procedures for removal.[3][5] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases.[6] | Excellent, compatible with a wide range of functional groups.[5][7] |
| Reaction Conditions | Requires a base for activation of the boronic acid.[8] | Generally proceeds under neutral conditions, though additives can be beneficial.[9] |
| Availability of Reagents | Vast commercial availability of diverse boronic acids.[1] | Many organostannanes need to be synthesized.[1] |
Mechanistic Insights: A Tale of Two Catalytic Cycles
Both the Suzuki and Stille reactions proceed through a similar catalytic cycle involving a palladium catalyst, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura Coupling Cycle
The Suzuki coupling begins with the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex to form a Pd(II) species.[6] A crucial difference from the Stille reaction is the necessity of a base to activate the organoboron reagent (e.g., a phenylboronic acid).[8] The base forms a boronate complex, which is more nucleophilic and facilitates the transmetalation step, where the organic group from the boron is transferred to the palladium center.[10] The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst.[11]
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Stille Coupling Cycle
The Stille coupling follows a similar path, starting with the oxidative addition of the aryl halide to the Pd(0) catalyst.[4] However, the transmetalation step involves an organostannane reagent, which is generally neutral and does not require activation by a base.[9] The transfer of the organic group from tin to palladium proceeds, followed by reductive elimination to yield the coupled product and the regenerated Pd(0) catalyst.[7] The choice of the "non-transferable" groups on the tin atom is crucial to prevent undesired side reactions.[4]
Catalytic cycle of the Stille coupling reaction.
Experimental Considerations and Protocol Design
The choice between Suzuki and Stille coupling for the arylation of this compound will depend on several factors, including the desired scale of the reaction, the availability of starting materials, and the tolerance of other functional groups in the coupling partner.
Reactivity of Aryl Halides
For both reactions, the reactivity of the aryl halide follows the general trend: I > Br > Cl.[10][12] In the case of this compound, the carbon-bromine bond is expected to be significantly more reactive than the carbon-chlorine bond. This provides an opportunity for selective mono-arylation at the 4-position. Achieving diarylation would likely require more forcing conditions.
General Experimental Workflow
A typical experimental workflow for both coupling reactions would involve the following steps:
A generalized experimental workflow for palladium-catalyzed cross-coupling.
Detailed Experimental Protocols
The following are representative, self-validating protocols for the Suzuki and Stille coupling of this compound with phenylboronic acid and phenyltributyltin, respectively. These protocols are based on established literature procedures for similar substrates.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize (4'-phenyl-2-chlorophenyl)methanol via Suzuki coupling.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a minimal amount of toluene.
-
Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the reaction flask.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling
Objective: To synthesize (4'-phenyl-2-chlorophenyl)methanol via Stille coupling.
Materials:
-
This compound
-
Phenyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) followed by phenyltributyltin (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash several times with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Then, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Performance Comparison and Discussion
| Aspect | Suzuki Coupling | Stille Coupling |
| Yields | Generally good to excellent yields are expected. | Often provides high yields, sometimes superior for complex substrates.[2] |
| Catalyst Loading | Typically 1-5 mol% of palladium is sufficient. | Similar catalyst loadings of 1-5 mol% are common. |
| Reaction Temperature | Often requires elevated temperatures (80-110 °C). | Also typically requires heating (80-120 °C). |
| Substrate Scope | Extremely broad, with a vast library of commercially available boronic acids. | Very broad functional group tolerance, but the synthesis of organostannanes can be a limitation.[7] |
| Green Chemistry | Considered a "greener" alternative due to the low toxicity of boron reagents and byproducts.[1] | The high toxicity of organotin compounds is a significant drawback.[4] |
| Purification | Boron byproducts are generally straightforward to remove. | Removal of tin byproducts can be challenging and often requires specific workup procedures like a KF wash.[1] |
For the specific case of this compound, both reactions are expected to proceed selectively at the more reactive C-Br bond. The presence of the primary alcohol is unlikely to interfere with either coupling under standard conditions. However, the choice of base in the Suzuki coupling should be considered; a strong base could potentially deprotonate the alcohol, although with carbonates, this is less of a concern. The Stille reaction's neutrality in this regard can be an advantage.
Conclusion and Recommendation
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the synthesis of biaryl compounds. For the arylation of this compound, the Suzuki coupling is generally recommended as the first-line approach for most applications. This recommendation is based on several key advantages:
-
Lower Toxicity: The significantly lower toxicity of organoboron reagents compared to organostannanes is a major consideration, especially in industrial and pharmaceutical settings.[3]
-
Ease of Purification: The removal of boron-containing byproducts is typically more straightforward than the removal of tin residues.[3]
-
Reagent Availability: The vast commercial availability of a diverse range of boronic acids allows for rapid exploration of structure-activity relationships.[1]
The Stille coupling, however, remains a valuable alternative, particularly in cases where:
-
The required organoboron reagent is unstable or difficult to prepare.
-
The substrate is sensitive to the basic conditions of the Suzuki coupling.[6]
-
The Stille reaction provides demonstrably higher yields for a particularly challenging substrate.[2]
Ultimately, the optimal choice of coupling reaction will depend on the specific goals of the research, the available resources, and the desired scale of the synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully execute these powerful synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. organicreactions.org [organicreactions.org]
A Comparative Guide to the Synthetic Validation of a (4-Bromo-2-chlorophenyl)methanol-Derived API: The Case of Lorlatinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development, the efficient and robust synthesis of Active Pharmaceutical Ingredients (APIs) is paramount. This guide provides an in-depth comparative analysis of two synthetic routes to a complex API derived from a (4-bromo-2-chlorophenyl)methanol precursor: Lorlatinib. Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Its intricate macrocyclic structure presents significant synthetic challenges, making the validation of its manufacturing process a critical endeavor for ensuring scalability, cost-effectiveness, and regulatory compliance.
This guide will dissect two distinct and viable synthetic strategies for Lorlatinib, offering a comprehensive comparison of their respective strengths and weaknesses. By examining the causality behind experimental choices and providing detailed, field-proven protocols, we aim to equip researchers and drug development professionals with the insights necessary to make informed decisions in the validation of complex synthetic routes.
Route 1: The Convergent Suzuki Coupling and Macrolactamization Approach
This synthetic strategy represents the current commercial route to Lorlatinib and is characterized by its convergent design.[1][2] Two complex fragments are synthesized independently and then joined in a key Suzuki coupling reaction, followed by a macrolactamization to form the final macrocycle. This approach allows for the efficient construction of the complex scaffold and has been optimized for large-scale production.
Synthesis of Key Fragments
The success of this convergent route hinges on the efficient preparation of two key building blocks: the chiral amino alcohol-derived fragment and the functionalized pyrazole fragment.
Fragment A: (R)-2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-N-((5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluoro-N-methylbenzamide
The synthesis of this fragment begins with the enantioselective reduction of a prochiral ketone to establish the crucial stereocenter of the final API. Biocatalytic methods, employing ketoreductases, have proven highly effective for this transformation, offering excellent enantioselectivity and high yields on a large scale.[1][2]
Experimental Protocol: Biocatalytic Reduction of 2-acetyl-4-fluorobenzoic acid
-
Reaction Setup: In a temperature-controlled bioreactor, a solution of 2-acetyl-4-fluorobenzoic acid in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) is prepared.
-
Enzyme and Cofactor Addition: A selected ketoreductase enzyme and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) are added to the reactor.
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and pH. The progress of the reaction is monitored by HPLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is acidified, and the product, (R)-2-(1-hydroxyethyl)-4-fluorobenzoic acid, is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the chiral alcohol.
Following the establishment of the chiral center, the synthesis proceeds through a series of standard organic transformations, including amide bond formation and ether synthesis, to construct the full fragment.
Fragment B: 3-(aminomethyl)-5-cyano-1-methyl-1H-pyrazole
The pyrazole fragment is synthesized from commercially available starting materials. A key step involves the introduction of the cyano group, which is crucial for the biological activity of Lorlatinib.
Experimental Protocol: Synthesis of 5-cyano-1-methyl-1H-pyrazole-3-carbaldehyde
-
Vilsmeier-Haack Reaction: To a solution of 1-methylpyrazole in DMF at 0 °C, phosphorus oxychloride is added dropwise. The reaction mixture is then heated (e.g., to 80 °C) and stirred for several hours.
-
Hydrolysis: The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide).
-
Cyanation: The resulting aldehyde is then converted to the nitrile. This can be achieved through various methods, such as reaction with hydroxylamine followed by dehydration.
-
Purification: The crude product is purified by crystallization or column chromatography to yield the desired pyrazole fragment.
The Key Suzuki Coupling and Macrolactamization
With both fragments in hand, the convergent synthesis proceeds to the key coupling and cyclization steps.
Experimental Protocol: Suzuki Coupling and Macrolactamization
-
Suzuki Coupling: In a reaction vessel under an inert atmosphere, Fragment A, the boronic acid or ester derivative of Fragment B, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) are dissolved in a suitable solvent system (e.g., toluene/water). The mixture is heated to reflux and stirred until the coupling is complete (monitored by LC-MS). The coupled product is then isolated and purified.
-
Deprotection: Any protecting groups on the coupled product are removed under appropriate conditions.
-
Macrolactamization: The deprotected linear precursor is dissolved in a large volume of a suitable solvent (to favor intramolecular cyclization) along with a peptide coupling reagent (e.g., HATU). The reaction is stirred at room temperature until the macrolactamization is complete.
-
Final Purification: The crude Lorlatinib is purified by crystallization to yield the final API.
Route 2: The Intramolecular Heck Reaction Approach
An alternative and earlier synthetic strategy for Lorlatinib employs an intramolecular Heck reaction to forge the macrocyclic ring.[3] This approach is more linear in nature, building the entire carbon skeleton before the final cyclization. While potentially offering a different set of challenges and advantages, it provides a valuable comparison to the convergent commercial route.
Synthesis of the Heck Precursor
The key to this route is the synthesis of a linear precursor containing both an aryl halide and an alkene moiety, positioned to undergo an intramolecular palladium-catalyzed cyclization. The synthesis of this precursor would logically start from similar chiral building blocks as the convergent route.
Experimental Protocol: Synthesis of the Intramolecular Heck Precursor
-
Synthesis of the Amine Fragment: Starting from the same chiral alcohol, (R)-2-(1-hydroxyethyl)-4-fluorobenzoic acid, a series of reactions would be employed to introduce an allylic amine. This could involve conversion of the alcohol to a leaving group, followed by substitution with allylamine.
-
Synthesis of the Aryl Halide Fragment: A suitable aryl halide fragment, containing the pyrazole moiety, would be prepared. This fragment would also need to contain a carboxylic acid or an activated derivative to form an amide bond.
-
Amide Coupling: The two fragments are then coupled via a standard amide bond formation reaction.
-
Installation of the Second Aryl Halide: A second halogen atom is introduced onto one of the aromatic rings to serve as the handle for the intramolecular Heck reaction.
The Key Intramolecular Heck Reaction
The final and most critical step in this route is the palladium-catalyzed intramolecular Heck reaction to form the macrocycle.
Experimental Protocol: Intramolecular Heck Macrocyclization
-
Reaction Setup: The linear Heck precursor is dissolved in a suitable solvent (e.g., DMF or acetonitrile) in a reaction vessel under an inert atmosphere.
-
Catalyst and Base Addition: A palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., P(o-tol)₃), along with a base (e.g., triethylamine or potassium carbonate), are added to the solution.
-
Reaction Execution: The reaction mixture is heated to a temperature sufficient to promote the intramolecular cyclization (e.g., 80-100 °C). The progress of the reaction is monitored by LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude Lorlatinib is then purified by column chromatography or crystallization.
Comparative Analysis of the Synthetic Routes
To provide an objective comparison, the two synthetic routes are evaluated based on several key performance indicators critical in pharmaceutical manufacturing.[4]
| Key Performance Indicator | Route 1: Suzuki Coupling & Macrolactamization | Route 2: Intramolecular Heck Reaction | Rationale & Causality |
| Overall Yield | Generally Higher | Potentially Lower | The convergent nature of Route 1 allows for the independent optimization of the synthesis of each fragment, leading to higher overall yields. Linear syntheses, like Route 2, are often plagued by diminishing yields at each successive step. |
| Number of Steps | Fewer in the main chain | More in a linear fashion | While the fragment syntheses in Route 1 can be multi-step, the final assembly is quicker. Route 2 involves a longer linear sequence to build the Heck precursor. |
| Scalability | Proven for large-scale production | More challenging to scale up | The Suzuki coupling and macrolactamization have been successfully scaled to produce kilograms of Lorlatinib. Intramolecular Heck reactions can be sensitive to concentration and may require high dilution conditions to avoid intermolecular side reactions, making scale-up more complex. |
| Process Mass Intensity (PMI) | Lower | Potentially Higher | Convergent syntheses are generally more mass-efficient as they involve fewer overall transformations on the main carbon skeleton. |
| Stereochemical Control | Excellent | Excellent | Both routes rely on the same initial enantioselective reduction to establish the key stereocenter, ensuring high enantiomeric purity of the final product. |
| Reagent & Catalyst Cost | Moderate | Moderate to High | Both routes utilize palladium catalysts. The cost of specialized ligands and coupling reagents can be a significant factor in both syntheses. |
| Safety & Environmental Impact | Moderate | Moderate | Both routes involve hazardous reagents and solvents. The use of high-energy coupling reagents in Route 1 requires careful safety assessment. The environmental impact is largely dependent on solvent choice and waste management protocols. |
Visualization of Synthetic Workflows
To further elucidate the logical flow of each synthetic strategy, the following diagrams are provided.
Route 1: Convergent Suzuki Coupling & Macrolactamization Workflow
Caption: Workflow for the convergent synthesis of Lorlatinib.
Route 2: Intramolecular Heck Reaction Workflow
Caption: Workflow for the linear synthesis of Lorlatinib.
Conclusion: A Data-Driven Approach to Synthetic Route Validation
The validation of a synthetic route for a complex API like Lorlatinib is a multifaceted process that requires a rigorous, data-driven comparison of viable alternatives. The convergent Suzuki coupling and macrolactamization approach (Route 1) has been proven to be a robust and scalable method for the commercial production of Lorlatinib, offering advantages in terms of overall yield and process efficiency. The intramolecular Heck reaction strategy (Route 2), while a chemically elegant approach, presents greater challenges for large-scale manufacturing.
Ultimately, the choice of a synthetic route is a strategic decision that must balance economic, safety, and environmental considerations. By leveraging a comprehensive set of key performance indicators and conducting thorough experimental analysis, drug development professionals can de-risk the scale-up process, ensuring the delivery of high-quality, cost-effective, and safe medicines to patients in need.
References
A Researcher's Guide to the Spectroscopic Differentiation of (4-Bromo-2-chlorophenyl)methanol and Its Isomers
Introduction: The Critical Role of Isomer Identification in Chemical R&D
In the landscape of drug development and materials science, the precise structural characterization of molecules is not merely a procedural step but the foundation of innovation and safety. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituents on an aromatic ring—can exhibit dramatically different pharmacological, toxicological, and material properties. The compound (4-Bromo-2-chlorophenyl)methanol is a valuable halogenated building block in modern synthesis, prized for the orthogonal reactivity of its bromine and chlorine substituents in cross-coupling reactions.[1] However, its synthesis can potentially yield other isomers, such as (2-Bromo-4-chlorophenyl)methanol or (5-Bromo-2-chlorophenyl)methanol. Failure to distinguish these isomers can lead to failed experiments, impure products, and misleading biological data.
This guide provides an in-depth, objective comparison of the key spectroscopic techniques used to unambiguously differentiate this compound from its common isomers. We will delve into the causality behind the expected spectral differences in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by established principles and detailed experimental protocols.
The Isomers in Focus: Structural Differences
The primary distinction between the isomers lies in the substitution pattern on the phenyl ring. This seemingly subtle difference creates unique electronic environments and symmetry elements for each molecule, which are the keys to their spectroscopic differentiation.
-
This compound: The hydroxymethyl group is flanked by a chlorine atom at the ortho position and has a bromine atom at the para position.
-
(2-Bromo-4-chlorophenyl)methanol: The positions of the halogens are swapped. The hydroxymethyl group is now ortho to a bromine atom and para to a chlorine atom.
-
(5-Bromo-2-chlorophenyl)methanol: The bromine atom is meta to the hydroxymethyl group and para to the chlorine atom.
The diagram below illustrates the logical relationship between molecular structure and the resulting number of unique carbon signals in ¹³C NMR, a powerful tool for isomer identification.
Caption: Impact of molecular symmetry on the number of expected ¹³C NMR signals.
Spectroscopic Differentiation: A Comparative Analysis
The utility of any analytical technique hinges on its ability to translate molecular differences into measurable signals. Here, we compare how NMR, IR, and MS achieve this for our target isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for isomer differentiation due to its sensitivity to the precise electronic environment of each nucleus.[2]
¹H NMR Analysis: The Proton Environment
The chemical shift and splitting patterns of the aromatic protons are highly informative. The electronegativity and resonance effects of the Cl, Br, and CH₂OH groups create distinct patterns.[3][4]
-
For this compound: We expect three distinct signals in the aromatic region (typically 6.5-8.0 ppm). The proton ortho to the bromine will be a doublet, the proton between the chlorine and bromine will be a doublet of doublets, and the proton ortho to the CH₂OH group will be a doublet. The benzylic protons (-CH₂OH) will appear as a singlet (or a doublet if coupled to the -OH proton) further upfield.
-
For (2-Bromo-4-chlorophenyl)methanol: The pattern will be similar (three aromatic signals), but the chemical shifts will differ due to the swapped halogen positions. The bromine atom's stronger electron-withdrawing inductive effect compared to chlorine, when in the ortho position, will significantly influence the chemical shift of the adjacent proton and the benzylic group.
¹³C NMR Analysis: The Carbon Skeleton
¹³C NMR provides a direct count of chemically non-equivalent carbon atoms, which is often definitive for distinguishing isomers.[5]
-
For this compound and its isomers: Since none of the isomers discussed possess a plane of symmetry that would make pairs of aromatic carbons equivalent, all are expected to show seven distinct signals: six for the aromatic carbons (typically 120-150 ppm) and one for the benzylic carbon (-CH₂OH, typically 50-65 ppm).[3][6]
-
The Differentiating Factor: While the number of signals is the same, the chemical shifts will be unique for each isomer. The carbon atoms directly bonded to the halogens (ipso-carbons) will have their chemical shifts significantly altered based on the specific halogen and its position.
Table 1: Predicted ¹H and ¹³C NMR Data
| Spectroscopic Feature | This compound | (2-Bromo-4-chlorophenyl)methanol | Rationale for Differences |
|---|---|---|---|
| ¹H Aromatic Signals | 3 signals (doublet, doublet, dd) | 3 signals (doublet, doublet, dd) | Chemical shifts differ due to varied inductive/resonance effects of Br and Cl in ortho/para positions. |
| ¹H Benzylic (-CH₂) Signal | ~4.6 ppm (singlet) | ~4.7 ppm (singlet) | The ortho substituent has the largest effect; an ortho-Br is more deshielding than an ortho-Cl. |
| ¹³C Aromatic Signals | 6 unique signals | 6 unique signals | Lack of symmetry in both isomers results in six chemically distinct aromatic carbons.[3] |
| ¹³C Benzylic (-CH₂OH) Signal | ~62 ppm | ~64 ppm | The chemical shift is influenced by the ortho substituent's electronic effect. |
| ¹³C Ipso-Carbon (C-Br) | ~122 ppm | ~123 ppm | The position of the carbon bearing the bromine atom changes, altering its electronic environment. |
| ¹³C Ipso-Carbon (C-Cl) | ~133 ppm | ~134 ppm | The position of the carbon bearing the chlorine atom changes, resulting in a different chemical shift. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. While less definitive than NMR for this specific isomer problem, it provides excellent confirmatory data, particularly from the "fingerprint region."[7]
-
Key Shared Absorptions: All isomers will show characteristic peaks for the O-H stretch (a broad band around 3200-3600 cm⁻¹), the C-H stretch of the aromatic ring (~3000-3100 cm⁻¹), the C-H stretch of the CH₂ group (~2850-2960 cm⁻¹), and the C-O stretch (~1010-1080 cm⁻¹).[7][8]
-
The Differentiating Factor: The primary difference will be found in the C-H out-of-plane bending region (650-900 cm⁻¹). The pattern of absorption bands in this region is highly characteristic of the substitution pattern on the benzene ring. For example, a 1,2,4-trisubstituted ring will have a distinct pattern compared to other trisubstituted arrangements. Additionally, the C-Cl (700-800 cm⁻¹) and C-Br (~500-650 cm⁻¹) stretching vibrations will be present but may be difficult to assign definitively without computational support.[8]
Table 2: Key IR Absorption Data
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Appearance for All Isomers |
|---|---|---|
| O-H Stretch (Alcohol) | 3600 - 3200 | Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Multiple weak bands |
| C-H Stretch (Aliphatic -CH₂) | 2960 - 2850 | Medium |
| C-O Stretch (Primary Alcohol) | 1080 - 1010 | Strong |
| C-H Out-of-Plane Bending | 900 - 650 | Pattern is unique to the 1,2,4-substitution |
Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern, which is influenced by its structure.[9][10]
-
Molecular Ion (M⁺): The most critical feature for these isomers will be the isotopic pattern of the molecular ion peak. Both bromine (⁷⁹Br:⁸¹Br ≈ 50.5:49.5) and chlorine (³⁵Cl:³⁷Cl ≈ 75.8:24.2) have characteristic isotopes.[11] A compound with one Br and one Cl atom will exhibit a distinctive cluster of peaks at M, M+2, and M+4, with a characteristic intensity ratio. All isomers will have the same molecular weight (220.929 g/mol for the most abundant isotopes) and therefore the same M⁺ isotopic cluster, confirming the elemental composition.[12]
-
Fragmentation Patterns: The differentiation lies in the relative abundance of fragment ions. The initial fragmentation often involves the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the C-Br or C-Cl bonds.[13] The stability of the resulting carbocation or radical cation can be influenced by the substituent pattern, leading to different relative intensities of the fragment peaks for each isomer. For instance, the loss of the benzylic group to form a bromochlorophenyl cation would be a common pathway for all isomers.
Table 3: Predicted Mass Spectrometry Fragmentation Data
| Feature | Expected m/z | Description | Utility for Isomer Differentiation |
|---|---|---|---|
| Molecular Ion Cluster | 220, 222, 224 | [M]⁺, [M+2]⁺, [M+4]⁺ | Confirms elemental formula (C₇H₆BrClO) for all isomers. Not a primary differentiator. |
| Loss of -OH | 203, 205, 207 | [M-OH]⁺ | Common fragment; relative abundance may vary slightly. |
| Loss of -CH₂OH | 189, 191, 193 | [M-CH₂OH]⁺ | A major fragment; its relative intensity could differ between isomers based on cation stability. |
| Loss of Br | 141, 143 | [M-Br]⁺ | Fragmentation of the C-Br bond. |
| Loss of Cl | 185, 187 | [M-Cl]⁺ | Fragmentation of the C-Cl bond. |
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.
Caption: General experimental workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H. Shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~16 ppm centered around 6 ppm is typical. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
-
Background Collection: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background by the software.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Method Setup: Introduce the sample via direct insertion probe or GC inlet. Use a standard electron ionization (EI) energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300) to detect the molecular ion and key fragments.
Conclusion
While IR and MS provide essential confirmatory data regarding functional groups and elemental composition, NMR spectroscopy, particularly the combination of ¹H and ¹³C data, stands as the definitive method for distinguishing between the positional isomers of this compound. The unique chemical shifts of the carbon skeleton in ¹³C NMR and the distinct chemical shifts and coupling patterns of the aromatic protons in ¹H NMR provide an unambiguous structural fingerprint for each isomer. A multi-technique approach, as outlined in this guide, ensures the highest level of confidence in structural elucidation, a cornerstone of rigorous scientific research and development.
References
- 1. This compound | 185315-48-4 | Benchchem [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 12. PubChemLite - this compound (C7H6BrClO) [pubchemlite.lcsb.uni.lu]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
quantitative analysis of (4-Bromo-2-chlorophenyl)methanol in a reaction mixture
A Comparative Guide to the Quantitative Analysis of (4-Bromo-2-chlorophenyl)methanol in Reaction Mixtures
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1] Accurate and precise quantification of this analyte within a complex reaction mixture is paramount for reaction monitoring, yield optimization, and impurity profiling. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
As a Senior Application Scientist, this guide is structured to provide not only the "how" but also the "why" behind the experimental choices, ensuring a deep understanding of the methodologies. Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3]
Chapter 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely accessible technique for the quantitative analysis of non-volatile and thermally stable compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.
Principle of the Technique
In reverse-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will have a specific retention time based on its interaction with the stationary phase. A UV detector is suitable for this analysis due to the presence of a chromophore (the aromatic ring) in the analyte's structure.
Detailed Experimental Protocol: HPLC-UV
Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.[4]
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]
Preparation of Standards and Samples:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Quench a known volume of the reaction mixture and dilute it with the mobile phase to a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) in a 60:40 v/v ratio.[4][7] |
| Flow Rate | 1.0 mL/min.[4] |
| Injection Volume | 10 µL.[5] |
| Column Temperature | 35°C.[5] |
| UV Wavelength | 254 nm.[6][8] |
Calibration Curve Construction:
-
Inject each calibration standard and record the peak area.
-
Plot a graph of peak area versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be > 0.99.
Data Analysis and Interpretation
The concentration of this compound in the prepared sample is determined by interpolating its peak area onto the calibration curve. The concentration in the original reaction mixture is then calculated by applying the dilution factor.
Performance Characteristics
Table 1: Typical HPLC Performance Data
| Parameter | Typical Value |
|---|---|
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Advantages:
-
Robust and reproducible.
-
Widely available instrumentation.
-
Suitable for routine quality control.[4]
Disadvantages:
-
Potential for matrix effects from the reaction mixture.
-
Co-elution with impurities of similar polarity can lead to inaccurate results.
HPLC Workflow Diagram
References
- 1. datainsightsmarket.com [datainsightsmarket.com]
- 2. database.ich.org [database.ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. benchchem.com [benchchem.com]
- 5. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 6. jpionline.org [jpionline.org]
- 7. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Orthogonal Purity Validation of (4-Bromo-2-chlorophenyl)methanol
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Single Peak
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate like (4-Bromo-2-chlorophenyl)methanol is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Impurities, even at trace levels, can introduce toxicity or alter the pharmacological profile of the final drug product.[2] Consequently, regulatory bodies such as the USFDA and ICH mandate rigorous characterization and control of all potential impurities.[1][3]
A purity value derived from a single analytical method, while informative, can be misleading. Co-elution of impurities, the presence of non-chromophoric species, or volatile contaminants can remain undetected, posing significant risks. This guide details an orthogonal validation strategy—the use of multiple, independent analytical techniques that measure the same attribute (purity) based on different physicochemical principles.[4] This approach provides a comprehensive and trustworthy purity profile, ensuring that what appears to be a single, pure compound by one method is confirmed by others with different selectivities.[4][5][6]
This compound, a halogenated aromatic alcohol (MW: 221.478 g/mol ), serves as a relevant case study due to its potential for various process-related impurities (e.g., starting materials, by-products) and degradants.[7] Its aromatic structure lends itself to UV detection, but its volatility and thermal properties allow for a multi-faceted analytical approach.
The Concept of Orthogonality in Purity Analysis
Orthogonality in analytics is achieved by using methods with fundamentally different separation or detection mechanisms.[4][8] If a primary method fails to resolve an impurity from the main peak, a well-chosen orthogonal method will likely succeed due to its different selectivity.[5][6] This guide will focus on a primary HPLC-UV method, supported by three orthogonal techniques: Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biomedres.us [biomedres.us]
- 3. Gas Chromatography and Its Importance in Pharmaceuticals - Pharma Manual [pharmamanual.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. santaisci.com [santaisci.com]
Safety Operating Guide
Navigating the Disposal of (4-Bromo-2-chlorophenyl)methanol: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and drug development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of managing chemical waste safely and in compliance with stringent regulations. This guide provides comprehensive, step-by-step procedures for the proper disposal of (4-Bromo-2-chlorophenyl)methanol, a halogenated organic compound. Our focus is to empower researchers with the knowledge to not only follow protocols but to understand the scientific principles that underpin them, ensuring a culture of safety and environmental stewardship.
I. Hazard Identification and Immediate Safety Protocols
This compound is a compound that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) for this chemical and similar halogenated compounds consistently highlight the following risks:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1]
Therefore, adherence to the following immediate safety protocols is non-negotiable:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
II. Quantitative Data for this compound
For a quick reference, the following table summarizes key quantitative data. It is important to note that specific values may vary slightly between suppliers, and researchers should always consult the SDS for the specific batch they are using.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO | N/A |
| Molecular Weight | 221.48 g/mol | [2] |
| Appearance | Solid | N/A |
| Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [1] |
Note: Occupational exposure limits (OELs) such as the OSHA Permissible Exposure Limit (PEL) or NIOSH Recommended Exposure Limit (REL) have not been established for this compound specifically. In the absence of specific limits, it is prudent to handle the compound with a high degree of caution to minimize any potential exposure.
III. The Core of Safe Disposal: Waste Characterization and Segregation
The foundation of proper chemical disposal lies in accurate waste characterization and meticulous segregation. This compound falls into the category of halogenated organic waste . This classification is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.
Regulatory Framework:
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is identified either by being specifically listed or by exhibiting certain characteristics (ignitability, corrosivity, reactivity, or toxicity). While this compound is not a specifically listed waste, it must be treated as hazardous waste due to its chemical properties and the presence of halogens. The EPA regulates halogenated organic compounds, and their disposal is subject to strict guidelines.[3][4]
The Imperative of Segregation:
Never mix halogenated organic waste with non-halogenated waste. Doing so contaminates the entire container, escalating disposal costs and environmental risks. The rationale is that the disposal processes for these two streams are different and mixing them complicates treatment.[5][6]
IV. Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to the disposal of this compound, from the point of generation to final pickup.
Step 1: Container Selection and Labeling
-
Choose the Right Container: Use a designated, chemically compatible container for "Halogenated Organic Waste." High-density polyethylene (HDPE) or glass containers with a secure, screw-on cap are appropriate. The container must be in good condition, free of cracks or leaks.
-
Proper Labeling is Paramount: As soon as the first drop of waste is added, the container must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The specific name of the chemical: "this compound"
-
An indication of the hazards (e.g., "Irritant")
-
The accumulation start date
-
Step 2: Waste Accumulation
-
At the Point of Generation: Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be under the control of the laboratory personnel.
-
Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste. This prevents the release of vapors into the laboratory environment.
-
Avoid Incompatibilities: Do not mix this compound with incompatible materials in the same waste container. Based on general chemical compatibility principles for halogenated compounds and alcohols, avoid mixing with:[1][7]
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates) - can cause vigorous, exothermic reactions.
-
Strong Bases: (e.g., sodium hydroxide) - can promote dehydrohalogenation reactions.
-
Reactive Metals: (e.g., sodium, potassium, aluminum) - can lead to violent reactions.[8]
-
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as weighing paper, gloves, or absorbent pads from a small spill, must also be disposed of as hazardous waste. Place these items in a sealed, labeled bag or container designated for solid halogenated organic waste.
-
Empty Containers: An "empty" container that held this compound is not truly empty from a regulatory standpoint. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as halogenated organic waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste after defacing the label, but always check your institution's specific policies.
Step 4: Arranging for Waste Disposal
-
Follow Institutional Procedures: Each research institution has a dedicated Environmental Health and Safety (EHS) department that manages hazardous waste disposal. Familiarize yourself with and strictly follow your institution's procedures for requesting a waste pickup.
-
Licensed Disposal Vendor: Your institution's EHS department will have contracted with a licensed hazardous waste disposal vendor who is equipped to handle and transport halogenated organic compounds in accordance with Department of Transportation (DOT) regulations.[9]
V. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
VI. Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the hazards, adhering to strict segregation and labeling protocols, and following established institutional procedures, researchers can confidently manage this and other chemical wastes. This guide serves as a foundational resource, but it is the diligent and informed actions of each scientist that ultimately ensure a safe and compliant research environment.
References
- 1. vumc.org [vumc.org]
- 2. phmsa.dot.gov [phmsa.dot.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. restoredcdc.org [restoredcdc.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. university-operations.scu.edu [university-operations.scu.edu]
- 8. hallmach.co.nz [hallmach.co.nz]
- 9. acs.org [acs.org]
Mastering the Safe Handling of (4-Bromo-2-chlorophenyl)methanol: A Guide for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of (4-Bromo-2-chlorophenyl)methanol, moving beyond mere compliance to foster a culture of proactive safety in the laboratory. Here, we will delve into the essential personal protective equipment (PPE), operational protocols, and disposal plans, all grounded in authoritative safety data.
This compound is a halogenated organic compound that, while crucial for various synthetic pathways, presents notable health and safety challenges. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Some data also indicates that it may be harmful if swallowed, in contact with skin, or inhaled.[3] A thorough understanding and implementation of the following procedures are therefore not just recommended, but essential for mitigating risk.
I. Hazard Identification and Personal Protective Equipment (PPE) Protocol
A granular understanding of the hazards associated with this compound is the foundation of a robust safety protocol. The primary routes of exposure are inhalation, skin contact, and eye contact. Consequently, a multi-layered PPE approach is mandatory.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes and meet ANSI Z87.1 standards.[4] A face shield should be worn over the goggles, especially when there is a risk of splashing.[1][5] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for their resistance to a broad range of chemicals.[5] Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.[6] |
| Body | Chemical-Resistant Laboratory Coat | A flame-retardant, long-sleeved lab coat that is fully buttoned is required to protect against skin contact.[5] |
| Respiratory | Fume Hood or NIOSH-Approved Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential dust or aerosols.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][7] |
II. Operational Workflow: From Receipt to Disposal
The following diagram outlines the logical flow for the safe handling of this compound. Adherence to this workflow is critical for maintaining a safe laboratory environment.
Workflow for the Safe Handling of this compound
Step-by-Step Handling Protocol:
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound.[1][3][8]
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Prepare the Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Handling:
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to prevent the release of dust.
-
Solution Preparation: If preparing a solution, add the compound slowly to the solvent to avoid splashing.
-
Storage: When not in use, store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is between 2-8°C.[1]
-
-
Cleanup and Disposal:
-
Decontamination: Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Waste Segregation: this compound is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[9][10] Do not mix with non-halogenated waste.[9]
-
PPE Disposal: All disposable PPE, such as gloves, should be considered contaminated and disposed of as hazardous waste.[5]
-
Hand Washing: After removing PPE, wash your hands thoroughly with soap and water.[5]
-
III. Emergency and Disposal Plan
A proactive approach to safety includes being prepared for unexpected events.
Spill Response:
-
Minor Spill (<10g):
-
Alert personnel in the immediate area.
-
Don the appropriate PPE as outlined above.
-
Contain the spill with an absorbent material such as vermiculite or sand.[5]
-
Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[5]
-
Decontaminate the area with a suitable solvent, followed by soap and water, collecting all decontamination materials as hazardous waste.[5]
-
-
Major Spill (>10g):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team and the laboratory supervisor.
-
Restrict access to the spill area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
-
Waste Disposal:
-
Unused/Waste Chemical: Collect in a designated, properly labeled hazardous waste container compatible with the chemical.[5]
-
Contaminated Materials: All disposable PPE, absorbent materials from spills, and contaminated labware must be collected as hazardous waste in a sealed, labeled container.[5]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, the container can be disposed of as regular laboratory waste, provided the label has been defaced.[9]
By integrating these detailed protocols into your daily laboratory operations, you can significantly mitigate the risks associated with handling this compound, ensuring a safer environment for both your team and your research.
References
- 1. angenechemical.com [angenechemical.com]
- 2. aksci.com [aksci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. This compound - Free SDS search [msds.com]
- 9. benchchem.com [benchchem.com]
- 10. uakron.edu [uakron.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
